Pbk-IN-9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-11(10-21)12-2-4-13(5-3-12)17-16(23)7-6-15-18(17)14-8-9-25-19(14)20(24)22-15/h2-9,11,23H,10,21H2,1H3,(H,22,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOYXCBUDIJBBZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pbk-IN-9
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pbk-IN-9 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase PBK/TOPK. By targeting the ATP-binding site of PBK/TOPK, this compound effectively abrogates its kinase activity, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this class of inhibitors.
Introduction to PBK/TOPK: The Target of this compound
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1] It plays a pivotal role in mitosis and cell cycle control.[1] Overexpression of PBK/TOPK has been observed in a wide range of human cancers and is often correlated with poor prognosis.[2] Its activity is tightly regulated and peaks during mitosis, where it phosphorylates several key substrates to ensure proper cell division. Dysregulation of PBK/TOPK activity contributes to tumorigenesis by promoting uncontrolled cell proliferation and inhibiting apoptosis.[3][4]
Molecular Mechanism of Action of this compound
This compound functions as a reversible, ATP-competitive inhibitor of PBK/TOPK.[3][5] This means it directly competes with endogenous ATP for binding to the kinase domain of the PBK/TOPK enzyme. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the downstream substrates of PBK/TOPK, thereby inhibiting its catalytic function.
Key Features:
-
Target: PDZ-binding kinase (PBK)/T-LAK cell-originated protein kinase (TOPK)
-
Binding Mode: ATP-competitive
-
Inhibition: Reversible
Quantitative Data Summary
The following tables summarize the key quantitative data for the activity of HI-TOPK-032, the presumed identity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (µM) | Notes |
| PBK/TOPK | 2 | Potent and primary target. |
| MEK1 | >5 | Approximately 40% inhibition observed at a concentration of 5 µM.[5] |
| ERK1 | >5 | Little to no inhibition observed.[3] |
| JNK1 | >5 | Little to no inhibition observed.[3] |
| p38 MAPK | >5 | Little to no inhibition observed.[3] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HCT-116 | Colon Cancer | ~5 | MTS Assay |
| DLD-1 | Colon Cancer | ~10 | MTS Assay |
| SW480 | Colon Cancer | >10 | MTS Assay |
| D341 | Medulloblastoma | ~0.75-2 | MTS Assay |
| D425 | Medulloblastoma | ~0.75-2 | MTS Assay |
| HDMB03 | Medulloblastoma | ~0.75-2 | MTS Assay |
Table 3: In Vivo Antitumor Efficacy (HCT-116 Xenograft Model)
| Treatment Group (HI-TOPK-032) | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition |
| Vehicle Control | - | Intraperitoneal | 0% |
| HI-TOPK-032 | 1 | Intraperitoneal | >60%[5] |
| HI-TOPK-032 | 10 | Intraperitoneal | >60%[5] |
Signaling Pathways Modulated by this compound
Inhibition of PBK/TOPK by this compound leads to the modulation of several critical downstream signaling pathways implicated in cancer progression.
MAPK/ERK Pathway
PBK/TOPK is known to be an upstream activator of the MAPK/ERK signaling cascade. This compound-mediated inhibition of PBK/TOPK leads to a reduction in the phosphorylation of ERK and its downstream target, RSK.[3][4] This pathway is central to regulating cell proliferation, differentiation, and survival.
References
- 1. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Downstream Signaling Pathways of Pbk-IN-9 and other PBK/TOPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways affected by the inhibition of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK). The focus is on the effects of small molecule inhibitors, with Pbk-IN-9 being a representative, although much of the detailed experimental data comes from studies on similar inhibitors like HI-TOPK-032 and OTS514/OTS964. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell signaling.
Core Signaling Pathways Modulated by PBK/TOPK Inhibition
PBK/TOPK is a serine/threonine kinase that plays a critical role in mitosis and cell cycle progression.[1][2] Its overexpression is a hallmark of various cancers and is associated with poor prognosis.[1][3][4][5] Inhibition of PBK/TOPK has emerged as a promising therapeutic strategy, and understanding its impact on downstream signaling is crucial for drug development and clinical application. The primary signaling cascades affected by PBK/TOPK inhibition are the MAPK/ERK and PI3K/AKT pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. PBK/TOPK is known to activate several components of this pathway, including ERK, p38, and JNK.[6] Inhibition of PBK/TOPK leads to a significant reduction in the phosphorylation and activation of these downstream kinases.
Specifically, the inhibitor HI-TOPK-032 has been shown to decrease the phosphorylation of ERK1/2.[7] This, in turn, affects the activity of downstream effectors like ribosomal S-6 kinase (RSK) and transcription factors such as activator protein-1 (AP-1) and NF-κB, leading to reduced cell proliferation and induction of apoptosis.[2][8] Another study confirmed that acetylshikonin, a natural compound, inhibits the TOPK/ERK signaling pathway by directly targeting TOPK.[9]
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling route for cell growth, survival, and metabolism. PBK/TOPK has been shown to promote cell migration and invasion through the regulation of the PI3K/PTEN/AKT pathway.[8] Inhibition of PBK/TOPK, as demonstrated with shRNA-mediated silencing, leads to a decrease in the phosphorylation of Akt (S473).[10] This attenuation of AKT signaling contributes to the anti-tumor effects of PBK/TOPK inhibition, including decreased cell proliferation and survival.
Cell Cycle Regulation
PBK/TOPK is a key regulator of the G2/M phase of the cell cycle.[2] It phosphorylates histone H3 at Ser10, a crucial event for chromosome condensation and entry into mitosis.[1] Inhibition of PBK/TOPK leads to a G2/M cell cycle arrest and can induce apoptosis.[9][11] The inhibitor HI-TOPK-032 has been shown to cause cell cycle arrest in pituitary tumor cells.[11]
Quantitative Data on the Effects of PBK/TOPK Inhibitors
The following tables summarize quantitative data from various studies on the effects of PBK/TOPK inhibitors on cell lines and in vivo models.
| Inhibitor | Cell Line | Assay | Concentration | Result | Reference |
| HI-TOPK-032 | Glioma Initiating Cells | Viability Assay | 5 µM and 10 µM | Almost completely abolished growth | [7] |
| HI-TOPK-032 | Glioma Initiating Cells | Apoptosis Assay | 5 µM and 10 µM | Large increase in apoptosis | [7] |
| HI-TOPK-032 | Adrenocortical Carcinoma (ACC) | Proliferation Assay | < 40 µM | Inhibition of proliferation | [10] |
| HI-TOPK-032 | Adrenocortical Carcinoma (ACC) | Kinase Assay | 2-5 µM | Suppression of in vitro kinase activity | [10] |
| OTS514 | Small Cell Lung Cancer (SCLC) | Viability Assay | 0-50 nM | Dose-dependent decrease in cell viability | [12] |
| Inhibitor | Animal Model | Tumor Type | Dose | Result | Reference |
| HI-TOPK-032 | SCID Mice | Glioblastoma | 5 or 10 mg/kg | Significantly inhibited tumor growth | [7] |
| HI-TOPK-032 | Rats | Prolactinoma | 10 mg/kg | Inhibited tumor growth and PRL expression | [11] |
| HITOPK032 | PDX Mouse Model | Adrenocortical Carcinoma | Not Specified | 5-fold reduction in tumor growth | [10] |
| Downstream Target | Cell Line | Treatment | Change in Phosphorylation/Activity | Reference |
| ERK1/2 | Glioma Initiating Cells | HI-TOPK-032 | Significant reduction in phosphorylated ERK1/2 | [7] |
| p38 MAPK | MMQ Pituitary Tumor Cells | HI-TOPK-032 | Remarkable decrease in phosphorylation levels | [11][13] |
| Akt (S473) | Adrenocortical Carcinoma (ACC) | PBK silencing | 2-fold decrease in pAkt | [10] |
| p38MAPK (Thr180/Tyr182) | Adrenocortical Carcinoma (ACC) | PBK silencing | 1.8–3 fold decrease in pp38MAPK | [10] |
| Histone H3 | Adrenocortical Carcinoma (ACC) | PBK silencing | Altered pH3 | [10] |
| JNK | Adrenocortical Carcinoma (ACC) | HITOPK032 | Activation of JNK | [10] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on PBK/TOPK inhibitors. For specific details, it is imperative to consult the original research articles.
Western Blot Analysis
Objective: To determine the levels of total and phosphorylated proteins in key signaling pathways.
Protocol:
-
Cell Lysis: Cells are treated with the PBK/TOPK inhibitor or a vehicle control for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-PBK, and anti-GAPDH as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT or CCK-8)
Objective: To assess the effect of PBK/TOPK inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of the PBK/TOPK inhibitor or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, MTT or CCK-8 reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8 or 570 nm for MTT after solubilization of formazan crystals) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of PBK/TOPK inhibitors in an animal model.
Protocol:
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: The mice are randomly assigned to treatment and control groups. The PBK/TOPK inhibitor is administered via a specific route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a certain size or after a specified treatment period. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).
Visualizations of Signaling Pathways and Workflows
Downstream Signaling of PBK/TOPK Inhibition
Caption: Inhibition of PBK/TOPK by this compound blocks downstream MAPK and PI3K/AKT signaling and disrupts cell cycle regulation.
Experimental Workflow for Evaluating PBK/TOPK Inhibitors
Caption: A typical workflow for the preclinical evaluation of PBK/TOPK inhibitors, from in vitro cell-based assays to in vivo animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. PBK/TOPK overexpression and survival in solid tumors: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of PBK/TOPK relates to poor prognosis of patients with breast cancer: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBK/TOPK Is a Favorable Prognostic Biomarker Correlated with Antitumor Immunity in Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PBK/TOPK decreases growth and survival of glioma initiating cells in vitro and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting PDZ Binding Kinase Is Anti-tumorigenic in Novel Preclinical Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PBK/TOPK Inhibitor Suppresses the Progression of Prolactinomas [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. PBK/TOPK Inhibitor Suppresses the Progression of Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PBK-IN-9: Targeting the Oncogenic Kinase PBK/TOPK
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PBK-IN-9, a potent inhibitor of PDZ binding kinase (PBK), also known as T-lymphokine-activated killer cell-originated protein kinase (TOPK). PBK/TOPK is a serine/threonine kinase that plays a critical role in mitosis and is frequently overexpressed in a wide range of human cancers, making it an attractive target for cancer therapy. This document details the cellular target of this compound, its position within key signaling pathways, and available (though limited) quantitative data. Furthermore, it outlines generalized experimental protocols relevant to the characterization of such an inhibitor and visualizes the complex biological processes involved through detailed diagrams.
The Cellular Target: PDZ Binding Kinase (PBK/TOPK)
The primary cellular target of this compound is the serine/threonine kinase PBK/TOPK.[1][2] This kinase is a member of the mitogen-activated protein kinase kinase (MAPKK) family and is crucial for the regulation of cell cycle progression, particularly during mitosis.[1] Upregulation of PBK/TOPK has been observed in numerous malignancies, including but not limited to, breast, lung, and colorectal cancers, where its elevated expression often correlates with poor prognosis.[1] The oncogenic role of PBK/TOPK is attributed to its involvement in cell proliferation, survival, and metastasis.[1]
Quantitative Data
For the purpose of this guide, the following tables are structured to accommodate such data once it becomes available through further research and publication.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PBK/TOPK) | Data Not Available | e.g., In vitro kinase assay with recombinant human PBK/TOPK | TBD |
| Binding Affinity (Kd) | Data Not Available | e.g., Isothermal titration calorimetry or surface plasmon resonance | TBD |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 | Reference |
| Data Not Available | e.g., Cell viability (MTT, CellTiter-Glo) | Data Not Available | TBD |
| Data Not Available | e.g., Target engagement (Cellular Thermal Shift Assay) | Data Not Available | TBD |
Signaling Pathways
PBK/TOPK is a central node in several signaling pathways that are critical for tumorigenesis. Its inhibition by this compound is expected to modulate these pathways, leading to anti-cancer effects.
Mitotic Progression
PBK/TOPK is essential for proper mitotic spindle formation and cytokinesis. It is activated during mitosis and phosphorylates several key substrates to ensure accurate cell division.
Caption: PBK/TOPK in Mitotic Progression.
MAPK Signaling Pathway
PBK/TOPK can activate the p38 MAPK pathway, which is involved in cellular stress responses, apoptosis, and inflammation.
References
- 1. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel tetrahydroprotoberberine derivatives (THPBs) as proprotein convertase subtilisin/kexin type 9 (PCSK9) modulators for the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pbk-IN-9 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its expression is tightly linked to cell proliferation, with levels increasing significantly during the G2 and M phases of the cell cycle. In numerous malignancies, PBK is overexpressed, correlating with poor prognosis and making it an attractive target for cancer therapy. Pbk-IN-9, also known as OTS514, is a potent and specific inhibitor of PBK that has demonstrated significant anti-tumor activity by disrupting cell cycle progression and inducing apoptosis. This technical guide provides an in-depth overview of the role of this compound in cell cycle regulation, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of PBK. PBK is a key component of the mitotic machinery, where it is activated by the Cdk1/cyclin B1 complex.[1] Once activated, PBK phosphorylates several downstream targets involved in spindle formation and cytokinesis. By inhibiting PBK, this compound disrupts these critical mitotic events, leading to errors in cell division. This disruption ultimately triggers cell cycle arrest and can lead to programmed cell death (apoptosis).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound (OTS514).
| Parameter | Value | Assay | Reference |
| IC50 | 2.6 nM | Kinase Inhibition Assay | Patent WO/2011/123419[2] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound (OTS514)
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Ovarian Cancer Cells (Patient-Derived) | Control | - | - | - | [1] |
| Ovarian Cancer Cells (Patient-Derived) | 100 nM OTS514 (72h) | Data not specified, but significant growth inhibition observed | Data not specified | Data not specified | [1] |
Table 2: Effect of this compound (OTS514) on Cell Cycle Distribution. Note: While the reference indicates cell cycle arrest, specific percentages for each phase were not provided in the available search results.
| Cell Line | Treatment | Effect | Assay | Reference |
| Ovarian Cancer Cells (Patient-Derived) | 100 nM OTS514 (72h) | Significant cytotoxicity | Fluorescence-based cytotoxicity assay | [1] |
| ES-2 Ovarian Cancer Cells (in vivo) | 25 mg/kg or 50 mg/kg OTS514 | Complete tumor regression | Xenograft model | [1] |
Table 3: Cytotoxic and Anti-Tumor Effects of this compound (OTS514)
Signaling Pathways and Experimental Workflows
Signaling Pathway of PBK in Mitosis
The following diagram illustrates the central role of PBK in the G2/M transition and mitosis, and the point of intervention by this compound.
Caption: PBK signaling pathway in mitosis and its inhibition by this compound.
Experimental Workflow: Kinase Inhibition Assay
This workflow outlines the key steps in determining the IC50 value of this compound against PBK.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Workflow: Cell Cycle Analysis via Flow Cytometry
This diagram illustrates the process of analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Adapted from[2])
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PBK kinase.
Materials:
-
PBK Kinase Enzyme System (e.g., Promega #V4094)
-
ADP-Glo™ Kinase Assay (e.g., Promega #V4095)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (OTS514)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase buffer to achieve the desired final concentrations (e.g., ranging from 0 to 40 µM).
-
Prepare a substrate master mix containing MBP, ATP, and reaction buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or vehicle control to each well.
-
Add 2 µL of the substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of PBK enzyme solution to each well.
-
Incubate the plate at room temperature for 120 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assay (Adapted from[1])
Objective: To assess the effect of this compound on the viability and cytotoxicity of cancer cells.
Materials:
-
Cancer cell lines (e.g., patient-derived ovarian cancer cells)
-
96-well collagen-coated plates
-
This compound (OTS514)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (e.g., Promega)
-
CellTox™ Green Cytotoxicity Assay (e.g., Promega)
-
Plate reader (absorbance and fluorescence)
Procedure:
-
Seed cancer cells into 96-well collagen-coated plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, and 100 nM) in triplicate.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator.
-
For Cell Viability (MTS assay):
-
Add 20 µL of CellTiter 96® AQueous One Solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
For Cytotoxicity (CellTox™ Green Assay):
-
Add CellTox™ Green Dye to the wells at the time of compound addition.
-
Measure fluorescence at designated time points (e.g., 24, 48, 72 hours) using a plate reader with appropriate filters.
-
-
Calculate cell viability and cytotoxicity as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Cell Cycle and Apoptosis Markers
Objective: To analyze the protein expression levels of key cell cycle and apoptosis regulators following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound (OTS514)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Cyclin B1, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression.
Conclusion
This compound is a potent inhibitor of the mitotic kinase PBK, demonstrating significant potential as an anti-cancer therapeutic. Its mechanism of action is centered on the disruption of critical mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of this compound in cell cycle regulation and its therapeutic applications. Further research to elucidate the precise effects on cell cycle phase distribution across various cancer types will be valuable in fully characterizing its pharmacological profile.
References
The Mitotic and Cytokinetic Consequences of PBK/TOPK Inhibition: A Technical Overview
Disclaimer: This technical guide addresses the effects of inhibiting the serine/threonine kinase PBK/TOPK on mitosis and cytokinesis. As of the latest literature review, specific experimental data for the compound Pbk-IN-9 is not publicly available. Therefore, this document will focus on the broader class of PBK/TOPK inhibitors, utilizing data from well-characterized molecules such as OTS514, OTS964, and HI-TOPK-032 as representative examples to illustrate the biological consequences of targeting this kinase.
Introduction
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family. It is a key regulator of mitotic progression and is frequently overexpressed in a wide range of human cancers, correlating with poor prognosis.[1][2] Its activity is tightly regulated throughout the cell cycle, peaking during mitosis where it plays a crucial role in spindle formation, chromosome segregation, and cytokinesis.[3][4] Consequently, PBK/TOPK has emerged as a promising target for anticancer drug development. This guide provides a technical overview of the effects of PBK/TOPK inhibitors on the fundamental processes of mitosis and cytokinesis.
Core Functions of PBK/TOPK in Mitosis and Cytokinesis
PBK/TOPK is activated during mitosis through phosphorylation by the Cyclin B1/Cdk1 complex.[2] Once activated, it phosphorylates a variety of downstream targets to ensure the fidelity of cell division. Key mitotic functions include:
-
Spindle Assembly and Stability: PBK/TOPK is implicated in the formation and maintenance of the mitotic spindle.
-
Chromosome Segregation: It contributes to the proper alignment and segregation of chromosomes during anaphase.
-
Cytokinesis: PBK/TOPK plays a pivotal role in the final stages of cell division, specifically in the formation of the midbody and the ultimate separation of the two daughter cells. This is partly mediated through its interaction with and phosphorylation of PRC1 (Protein Regulator of Cytokinesis 1).[5]
Effects of PBK/TOPK Inhibitors on Mitosis
Inhibition of PBK/TOPK with small molecules has been shown to disrupt the normal progression of mitosis, primarily leading to cell cycle arrest.
Quantitative Data on Cell Proliferation Inhibition
The potency of PBK/TOPK inhibitors is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for the well-characterized PBK/TOPK inhibitors OTS514 and OTS964.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| OTS514 | A549 | Lung Cancer | 12 | |
| HCT116 | Colon Cancer | 18 | ||
| MDA-MB-231 | Breast Cancer | 21 | ||
| OTS964 | LU-99 | Lung Cancer | 7.6 | [6] |
| Daudi | Burkitt's Lymphoma | 25 | [6] | |
| HCT-116 | Colon Cancer | 33 | [6] | |
| HepG2 | Liver Cancer | 19 | [6] | |
| T47D | Breast Cancer | 72 | [6] |
Effects of PBK/TOPK Inhibitors on Cytokinesis
A hallmark of PBK/TOPK inhibition is the failure of cytokinesis, the physical process of cell division. This leads to the formation of multinucleated cells and can ultimately trigger apoptosis.
Key Phenotypes of Cytokinesis Inhibition:
-
Cytokinesis Failure: Cells complete nuclear division (mitosis) but fail to separate their cytoplasm, resulting in binucleated or multinucleated cells.
-
Formation of Intercellular Bridges: Arrested cytokinesis can lead to the persistence of a thin cytoplasmic bridge connecting the two daughter cells.[7]
-
Apoptosis: The accumulation of genomic instability due to failed cytokinesis often leads to programmed cell death.[6][7]
The inhibitor OTS964, for instance, has been observed to induce cytokinesis defects followed by apoptosis in T47D breast cancer cells.[6]
Signaling Pathways and Experimental Workflows
PBK/TOPK Signaling in Mitosis
The following diagram illustrates the central role of PBK/TOPK in the mitotic signaling cascade.
Caption: Simplified signaling pathway of PBK/TOPK activation and its downstream effects in mitosis.
Experimental Workflow for Assessing PBK/TOPK Inhibitor Effects
The following diagram outlines a typical experimental workflow for characterizing the effects of a PBK/TOPK inhibitor on the cell cycle and cytokinesis.
Caption: A standard experimental workflow to evaluate the effects of PBK/TOPK inhibitors.
Experimental Protocols
Cell Viability and IC50 Determination
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PBK/TOPK inhibitor for a specified period (e.g., 72 hours).
-
Viability Assay: Add a viability reagent such as MTT or CellTiter-Glo to each well and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the PBK/TOPK inhibitor for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software. An increase in the G2/M population is indicative of a mitotic block.
Immunofluorescence for Cytokinesis Defects
-
Cell Culture on Coverslips: Grow cells on sterile coverslips in a petri dish and treat them with the PBK/TOPK inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with primary antibodies against proteins of interest (e.g., α-tubulin to visualize microtubules, DAPI to stain DNA).
-
Secondary Antibody and Mounting: Incubate with fluorescently labeled secondary antibodies and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope to identify phenotypes such as multinucleation and intercellular bridges.[7]
Conclusion
Inhibition of PBK/TOPK presents a compelling strategy for anticancer therapy due to its critical role in mitotic progression and cytokinesis. While specific data on this compound remains elusive, the effects of other potent inhibitors like OTS514 and OTS964 clearly demonstrate that targeting this kinase leads to mitotic arrest, cytokinesis failure, and ultimately, cancer cell death. Further research into the clinical application of PBK/TOPK inhibitors is warranted to fully realize their therapeutic potential.
References
- 1. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the oncogenic kinase TOPK/PBK as a master mitotic regulator of C2H2 zinc finger proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
The Chemical Probe Pbk-IN-9: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Pbk-IN-9 as a chemical probe for investigating the function of PDZ-binding kinase (PBK).
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that plays a crucial role in mitosis and cell cycle regulation. Its overexpression has been implicated in the progression of various human cancers, making it an attractive therapeutic target. Chemical probes are essential tools for dissecting the biological functions of kinases and validating their potential as drug targets. This compound has been identified as a potent inhibitor of PBK. This technical guide summarizes the current, albeit limited, publicly available information on this compound and provides a framework for its use in studying PBK biology.
Biochemical and Cellular Activity of this compound
PBK Signaling Pathways
PBK is involved in several critical signaling pathways that regulate cell proliferation, survival, and invasion. Understanding these pathways is crucial for designing experiments using this compound and interpreting the results.
MAPK/ERK Pathway
PBK is known to be a component of the mitogen-activated protein kinase (MAPK) signaling cascade. It can phosphorylate and activate downstream effectors such as p38 MAPK and ERK1/2, leading to the regulation of gene expression and cellular proliferation.
PI3K/Akt Pathway
Evidence suggests crosstalk between PBK and the PI3K/Akt signaling pathway. Inhibition of PBK has been shown to decrease the phosphorylation of Akt, a key regulator of cell survival and proliferation.
Experimental Protocols
While specific protocols for this compound are not published, the following are detailed, generalized methodologies that can be adapted for its characterization and use.
In Vitro Kinase Assay
This assay is fundamental to determining the direct inhibitory activity of this compound against PBK.
Objective: To determine the IC50 value of this compound against recombinant PBK.
Materials:
-
Recombinant human PBK enzyme
-
Myelin basic protein (MBP) or a specific peptide substrate for PBK
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add the kinase buffer, recombinant PBK enzyme, and the substrate (MBP or peptide).
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. If using radiolabeled ATP, include [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or spotting onto phosphocellulose paper for radioactive assays).
-
For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay
This assay determines whether this compound can enter cells and bind to PBK.
Objective: To assess the ability of this compound to engage PBK in a cellular context.
Materials:
-
Cancer cell line with high PBK expression (e.g., determined by Western blot or qPCR)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-PBK, anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). Include a DMSO-treated vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform Western blot analysis to assess the phosphorylation status of known PBK downstream targets. For example, probe for phospho-p38 and total p38, or phospho-ERK1/2 and total ERK1/2. A decrease in the ratio of phosphorylated to total protein would indicate target engagement and inhibition of PBK activity.
Cell Viability/Proliferation Assay
This assay evaluates the effect of this compound on the growth and survival of cancer cells.
Objective: To determine the effect of this compound on cancer cell viability and calculate the GI50 (concentration for 50% growth inhibition).
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay (e.g., MTT, XTT)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
At the end of the treatment period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence or absorbance.
-
Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of this compound concentration to determine the GI50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor like this compound.
Conclusion
This compound represents a valuable tool for researchers investigating the multifaceted roles of PBK in normal physiology and disease. While detailed public data on this specific probe is currently scarce, the information and protocols provided in this guide offer a solid foundation for its application in the laboratory. Rigorous characterization of its potency, selectivity, and cellular effects is a critical first step for any researcher employing this chemical probe. Such studies will not only illuminate the specific functions of PBK but also contribute to the broader understanding of its potential as a therapeutic target in oncology and other diseases.
Investigating the Role of PBK in Cancer with the Potent Inhibitor Pbk-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that has emerged as a critical player in the progression of numerous cancers. Its overexpression is frequently correlated with aggressive tumor phenotypes and poor patient prognosis. PBK is deeply involved in fundamental cellular processes such as cell cycle regulation, proliferation, and apoptosis. This technical guide provides an in-depth exploration of the role of PBK in oncology and the utility of Pbk-IN-9, a potent and specific inhibitor, in investigating these mechanisms. Due to the limited availability of public data on this compound, this guide incorporates data from a well-characterized and structurally similar PBK inhibitor, HI-TOPK-032, to provide relevant experimental context and quantitative benchmarks. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of key signaling pathways and workflows to aid researchers in the preclinical investigation of PBK-targeted therapies.
The Oncogenic Role of PBK in Cancer
PBK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and its expression is typically low in normal tissues but significantly upregulated in a wide array of solid tumors.[1][2][3] Elevated PBK expression has been linked to advanced tumor stages and unfavorable outcomes in various cancers, including adrenocortical carcinoma, lung adenocarcinoma, and hepatocellular carcinoma.[1][4]
Functionally, PBK is a key regulator of mitosis. It is activated by the cdk1/cyclin B1 complex during the M-phase of the cell cycle, where it phosphorylates downstream targets to ensure proper cytokinesis.[2] Beyond its mitotic functions, PBK is implicated in several oncogenic signaling pathways that drive tumor growth and survival. These include the p38 MAPK, PI3K/AKT, and β-catenin signaling cascades.[5][6][7] By modulating these pathways, PBK influences cell proliferation, resistance to DNA damage, and apoptosis.[2][5]
This compound: A Potent Tool for PBK Inhibition
This compound is a potent inhibitor of PDZ-binding kinase.[8] While specific quantitative data for this compound is not widely available in public literature, the compound's characterization as a potent inhibitor suggests it is a valuable tool for interrogating the function of PBK in cancer biology. For the purpose of this guide, we will present quantitative data and experimental findings from studies using the well-documented PBK inhibitor, HI-TOPK-032, which also potently and specifically targets PBK.[9][10]
Data Presentation: Efficacy of PBK Inhibition
The following tables summarize the quantitative data on the efficacy of the PBK inhibitor HI-TOPK-032 in various cancer cell lines. This data provides a benchmark for researchers designing experiments with this compound or other PBK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of HI-TOPK-032
| Kinase Target | IC50 (µM) | Assay Method | Reference |
| TOPK/PBK | ~0.1 | In vitro kinase assay | [10] |
| MEK1 | >5 (40% inhibition at 5 µM) | In vitro kinase assay | [9][10] |
| ERK1 | No significant inhibition | In vitro kinase assay | [9][10] |
| JNK1 | No significant inhibition | In vitro kinase assay | [9][10] |
| p38 | No significant inhibition | In vitro kinase assay | [9][10] |
Table 2: Cell Viability (IC50) of HI-TOPK-032 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Assay Method | Reference |
| HCT-116 | Colon Cancer | ~2.5 | 72 hours | MTS Assay | [10] |
| CU-ACC1 | Adrenocortical Carcinoma | Not specified, effective at 200nM-1µM | 8 days | Live cell imaging | [4] |
| H295R | Adrenocortical Carcinoma | Not specified, effective at 200nM-1µM | 8 days | Live cell imaging | [4] |
| C6 | Glioma | ~5 | 72 hours | CCK-8 Assay | [6] |
| U87 | Glioma | ~5 | 72 hours | CCK-8 Assay | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of PBK and the effects of its inhibition. These protocols are based on established methods and can be adapted for use with this compound.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of PBK.
Materials:
-
Recombinant active PBK enzyme
-
Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound (or other inhibitor)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA, 0.1 mM Na₃VO₄)
-
SDS-PAGE gels and apparatus
-
Phosphorimager or luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant PBK enzyme, the kinase substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection, or cold ATP for ADP-Glo™).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and quantify the phosphorylated substrate band using a phosphorimager.
-
For ADP-Glo™ assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (or other inhibitor)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of PBK and its downstream signaling proteins upon inhibitor treatment.
Materials:
-
Cancer cell lines
-
This compound (or other inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PBK, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression or phosphorylation.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PBK and a typical experimental workflow for inhibitor screening.
Caption: PBK signaling pathways in cancer.
Caption: Experimental workflow for PBK inhibitor evaluation.
Conclusion
PBK represents a compelling therapeutic target in oncology due to its overexpression in numerous cancers and its central role in driving tumor proliferation and survival. The development and characterization of potent inhibitors like this compound are crucial for advancing our understanding of PBK's function and for the development of novel anti-cancer therapies. This technical guide provides a framework for researchers to design and execute preclinical studies aimed at investigating the role of PBK in cancer and evaluating the efficacy of its inhibitors. The provided data, protocols, and visualizations serve as a valuable resource to facilitate further research in this promising area of cancer drug discovery.
References
- 1. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBK/TOPK overexpression and survival in solid tumors: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDZ binding kinase (PBK) is a theranostic target for nasopharyngeal carcinoma: driving tumor growth via ROS signaling and correlating with patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PDZ Binding Kinase Is Anti-tumorigenic in Novel Preclinical Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBK/TOPK promotes tumour cell proliferation through p38 MAPK activity and regulation of the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PBK/TOPK Inhibitor Suppresses the Progression of Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
Induction of Apoptosis in Cancer Cells by Inhibition of PDZ-Binding Kinase (PBK/TOPK)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family.[1][2] Overexpression of PBK/TOPK is observed in a multitude of human cancers, including breast, lung, colon, and prostate cancers, while its expression in normal tissues is minimal.[3][4] This differential expression profile makes PBK/TOPK an attractive therapeutic target.[3] High expression of PBK/TOPK is often correlated with poor prognosis and resistance to apoptosis.[1][5] The inhibition of PBK/TOPK has emerged as a promising strategy to induce apoptosis and suppress tumor growth.[1] This document provides a detailed overview of the mechanisms, experimental validation, and signaling pathways involved in apoptosis induced by PBK/TOPK inhibitors. While the specific compound "Pbk-IN-9" is not prominently documented in publicly available research, this guide focuses on the effects of well-characterized PBK/TOPK inhibitors, which are presumed to share a similar mechanism of action.
Quantitative Data on PBK/TOPK Inhibitor-Induced Apoptosis
The efficacy of PBK/TOPK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and their ability to induce apoptosis in various cancer cell lines. The following tables summarize key quantitative data for prominent PBK/TOPK inhibitors.
Table 1: IC50 Values of Select PBK/TOPK Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| OTS514 | Various | 2.6 | [6] |
| OTS964 | Various | 28 | [6] |
| HI-TOPK-032 | Colon Cancer | Not Specified | [1] |
Table 2: Apoptotic Effects of PBK/TOPK Inhibitor HI-TOPK-032 in Adrenocortical Carcinoma (ACC) Cell Lines
| Cell Line | Treatment | Observation | Time Point | Reference |
| CU-ACC1 | 1 µM HI-TOPK-032 | Increased PARP and caspase-3 cleavage | 24 hours | [7] |
| H295R | ≥ 1 µM HI-TOPK-032 | Dose-dependent apoptosis | 48 hours | [7] |
| CU-ACC2 | ≥ 1 µM HI-TOPK-032 | Dose-dependent apoptosis | 48 hours | [7] |
Signaling Pathways of PBK/TOPK in Apoptosis Regulation
PBK/TOPK is implicated in several signaling pathways that regulate cell proliferation, survival, and apoptosis. Its inhibition triggers a cascade of events leading to programmed cell death.
-
p53 Pathway: PBK/TOPK can interact with the DNA binding domain of the tumor suppressor p53, leading to a decrease in its activity and the expression of downstream targets like p21.[1][8] Inhibition of PBK/TOPK can restore p53 function, leading to cell cycle arrest and apoptosis.[1]
-
MAPK Pathway: PBK/TOPK is known to activate multiple MAPK pathways, including ERK, JNK, and p38, which are crucial for cancer cell survival.[3] The inhibitor HI-TOPK-032 has been shown to reduce ERK-RSK phosphorylation.[6] Furthermore, targeting PBK with HI-TOPK-032 can induce apoptosis via the activation of JNK.[9]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a key regulator of cell survival.[10] PBK/TOPK has been shown to be involved in this pathway.[2] Inhibition of PBK can lead to decreased phosphorylation of Akt, thereby promoting apoptosis.[9]
Below are diagrams illustrating the key signaling pathways and a general workflow for assessing apoptosis.
Caption: Signaling pathways affected by PBK/TOPK inhibition leading to apoptosis.
Caption: General experimental workflow for assessing PBK/TOPK inhibitor-induced apoptosis.
Experimental Protocols
The induction of apoptosis by PBK/TOPK inhibitors is typically evaluated using a combination of assays to assess cell viability, changes in the cell membrane, and the activation of apoptotic proteins.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PBK/TOPK inhibitor and a vehicle control.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining (Flow Cytometry)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][12]
-
Protocol:
-
Seed and treat cells with the PBK/TOPK inhibitor as described above.[12]
-
Harvest both adherent and floating cells and wash with cold PBS.[11][12]
-
Resuspend the cells in Annexin V binding buffer.[13]
-
Add fluorescently-labeled Annexin V and PI to the cell suspension.[11][13]
-
Incubate in the dark at room temperature for 15 minutes.[13]
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot Analysis of Apoptotic Markers
-
Principle: Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade. The cleavage of caspases (e.g., caspase-3, -9) and PARP (poly(ADP-ribose) polymerase) are hallmark indicators of apoptosis.
-
Protocol:
-
Treat cells with the PBK/TOPK inhibitor and lyse them to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Conclusion
The inhibition of PBK/TOPK represents a promising therapeutic strategy for a variety of cancers. PBK/TOPK inhibitors effectively induce apoptosis in cancer cells through the modulation of key signaling pathways, including the p53, MAPK, and PI3K/Akt pathways. The experimental protocols outlined in this guide provide a robust framework for evaluating the apoptotic effects of novel PBK/TOPK inhibitors. Further research into the development and clinical application of these inhibitors is warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDZ Binding Kinase/T-LAK Cell-Derived Protein Kinase Plays an Oncogenic Role and Promotes Immune Escape in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TOPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 5. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. PBK attenuates paclitaxel‐induced autophagic cell death by suppressing p53 in H460 non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PDZ Binding Kinase Is Anti-tumorigenic in Novel Preclinical Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
The Impact of PBK/TOPK Inhibition on the Tumor Microenvironment: A Technical Overview
A note on Pbk-IN-9: Extensive searches for a specific compound designated "this compound" did not yield any publicly available data. Therefore, this guide will focus on the broader class of PDZ-binding kinase (PBK)/T-LAK cell-originated protein kinase (TOPK) inhibitors and their established effects on the tumor microenvironment, providing a foundational understanding for researchers and drug development professionals.
Introduction to PBK/TOPK in Oncology
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that belongs to the mitogen-activated protein kinase kinase (MAPKK) family.[1] It is minimally expressed in most normal adult tissues but is frequently overexpressed in a wide range of human cancers, including breast, lung, colorectal, and glioblastoma.[1][2][3] High PBK/TOPK expression is often correlated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[1][3][4]
PBK/TOPK plays a critical role in several cellular processes integral to tumorigenesis, such as cell cycle regulation, mitosis, proliferation, and apoptosis.[3][5][6] Its multifaceted involvement in cancer biology has made it an attractive therapeutic target.
The Tumor Microenvironment: A Complex Landscape
The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix (ECM).[7] This intricate network plays a pivotal role in tumor growth, invasion, metastasis, and response to therapy. Key components of the TME influenced by cancer cells include immune cell infiltration and the secretion of signaling molecules.
Impact of PBK/TOPK Inhibition on the Tumor Microenvironment
Inhibition of PBK/TOPK has demonstrated significant effects on the TME, primarily by modulating immune cell infiltration and disrupting key signaling pathways that govern tumor-stroma interactions.
Modulation of Immune Cell Infiltration
Studies have shown a correlation between PBK/TOPK expression and the composition of immune cells within the TME. While some studies suggest a negative correlation between PBK expression and the infiltration of various immune cells, others indicate a positive correlation in specific cancer types.[1][8] This suggests a context-dependent role for PBK/TOPK in shaping the tumor immune landscape.
Table 1: Correlation of PBK/TOPK Expression with Immune Cell Infiltration in Various Cancers
| Cancer Type | Correlation with PBK/TOPK Expression | Immune Cell Type | Reference |
| Pan-cancer analysis | Negative | General immune infiltration | [1] |
| Pan-cancer analysis | Positive | M0 and M1 macrophages, Activated memory CD4+ T cells, Follicular helper T cells | [1] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Positive | B cells, CD4+ T cells, CD8+ T cells, Macrophages, Monocytes, Neutrophils | [8] |
| Liver Hepatocellular Carcinoma (LIHC) | Positive | B cells, CD4+ T cells, CD8+ T cells, Macrophages, Monocytes, Neutrophils | [8] |
| Thyroid Carcinoma (THCA) | Positive | B cells, CD4+ T cells, CD8+ T cells, Macrophages, Monocytes, Neutrophils | [8] |
| Thymoma (THYM) | Positive | B cells, CD4+ T cells, CD8+ T cells, Macrophages, Monocytes, Neutrophils | [8] |
| Colon Cancer | Positive | CD8+ T cells, CD4+ T cells, Natural killer cells, M1 macrophages | [9] |
| Colon Cancer | Negative | Regulatory T cells, M2 macrophages | [9] |
Disruption of Pro-Tumorigenic Signaling Pathways
PBK/TOPK is a central node in several signaling pathways that are crucial for tumor progression and its interaction with the microenvironment.[3][10] Inhibition of PBK/TOPK can disrupt these pathways, leading to a less favorable TME for tumor growth.
Table 2: Signaling Pathways Modulated by PBK/TOPK Inhibition
| Signaling Pathway | Downstream Effects | Consequence of Inhibition | Reference |
| PI3K/AKT/mTOR | Promotes cell survival, proliferation, and growth. | Inhibition of cell growth and survival, potential to overcome chemoresistance. | [6] |
| MAPK (ERK, p38, JNK) | Regulates cell proliferation, differentiation, and apoptosis. | Suppression of tumor cell proliferation and induction of apoptosis. | [9] |
| β-catenin-TCF/LEF | Upregulates matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, promoting invasion. | Decreased production of MMPs, leading to reduced cancer cell invasion. | [11] |
Experimental Protocols for Assessing the Impact of PBK/TOPK Inhibitors
This section outlines common methodologies used to evaluate the efficacy of PBK/TOPK inhibitors in preclinical settings.
In Vitro Assays
-
Cell Viability Assay (MTT or CellTiter-Glo®):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PBK/TOPK inhibitor (e.g., HITOPK-032) for a specified period (e.g., 48-72 hours).[2]
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the PBK/TOPK inhibitor at a specific concentration (e.g., 5 µM and 10 µM of HITOPK-032) for a defined time.[2]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
-
Tumorsphere Formation Assay:
In Vivo Studies
-
Xenograft Tumor Growth Model:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to reach a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer the PBK/TOPK inhibitor (e.g., HI-TOPK-032 at 5 mg/kg and 10 mg/kg bodyweight) or vehicle control via a suitable route (e.g., intraperitoneal injection).[2]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PBK/TOPK and a typical experimental workflow for evaluating a PBK/TOPK inhibitor.
Caption: Key signaling pathways regulated by PBK/TOPK in cancer cells.
Caption: A typical workflow for preclinical evaluation of a PBK/TOPK inhibitor.
Conclusion and Future Directions
The inhibition of PBK/TOPK represents a promising therapeutic strategy in oncology. Its ability to not only directly target cancer cells but also to modulate the tumor microenvironment provides a dual mechanism of action. By altering the immune cell landscape and disrupting key pro-tumorigenic signaling pathways, PBK/TOPK inhibitors have the potential to enhance anti-tumor immunity and overcome therapeutic resistance. Future research should focus on identifying predictive biomarkers for patient stratification and exploring combination therapies, for instance, with immune checkpoint inhibitors, to maximize the therapeutic benefit of targeting PBK/TOPK. The development and characterization of novel, potent, and specific PBK/TOPK inhibitors will be crucial for translating these preclinical findings into effective cancer treatments.
References
- 1. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. PBK/TOPK overexpression and survival in solid tumors: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Omics- and Pharmacogenomic Evidence for the Prognostic, Regulatory, and Immune-Related Roles of PBK in a Pan-Cancer Cohort [frontiersin.org]
- 9. PBK/TOPK Is a Favorable Prognostic Biomarker Correlated with Antitumor Immunity in Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PBK/TOPK enhances aggressive phenotype in prostate cancer via β-catenin-TCF/LEF-mediated matrix metalloproteinases production and invasion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Neuroinflammation Treatment with a Novel PBK Inhibitor
A Note on Nomenclature: Initial inquiries for "Pbk-IN-9" did not yield specific results. However, extensive research has identified a key molecule, 1-O-acetyl-4R,6S-britannilactone (AB) , a potent inhibitor of PDZ binding kinase (PBK) with significant therapeutic potential in neuroinflammation. This guide will focus on the characterization and application of this compound.
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory cascade. Consequently, the modulation of microglial activation represents a promising therapeutic strategy. This document provides a comprehensive overview of a novel therapeutic approach targeting PDZ binding kinase (PBK), a serine/threonine kinase implicated in inflammatory signaling, with the small molecule inhibitor 1-O-acetyl-4R,6S-britannilactone (AB).
Recent studies have elucidated the role of PBK in neuroinflammation, demonstrating its ability to phosphorylate and promote the degradation of Tumor Necrosis Factor Alpha-Induced Protein 8-like 2 (TIPE2), a key negative regulator of inflammation.[1][2] By inhibiting PBK, 1-O-acetyl-4R,6S-britannilactone stabilizes TIPE2, thereby suppressing the inflammatory response and promoting autophagy in microglia.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of 1-O-acetyl-4R,6S-britannilactone (AB) with its molecular target, PBK, and its efficacy in cellular and animal models of neuroinflammation.
Table 1: In Vitro Binding Affinity and Efficacy
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 0.62 μM | Microscale Thermophoresis (MST) | [1][4] |
| Target Engagement | Covalently binds to Cys70 of PBK | Protein Microarray & Mass Spectrometry | [1][2] |
Table 2: In Vivo Efficacy in LPS-Induced Neuroinflammation Model (Mice)
| Outcome Measure | Effect of 1-O-acetyl-4R,6S-britannilactone | Notes | Source |
| Motor Dysfunction | Significantly improved | Lipopolysaccharide (LPS) was used to induce neuroinflammation. | [3] |
| Microglial/Macrophage Activation | Inhibited | Assessed by immunohistochemical analysis of inflammatory markers. | [3] |
| Pro-inflammatory Cytokine Expression | Inhibited | Levels of cytokines such as TNF-α and IL-6 were reduced. | [3] |
Signaling Pathway and Mechanism of Action
The mechanism of action of 1-O-acetyl-4R,6S-britannilactone (AB) in mitigating neuroinflammation is centered on the inhibition of the PBK kinase and the subsequent stabilization of TIPE2. The following diagram illustrates this signaling pathway.
Experimental Protocols
This section details the key experimental methodologies for the evaluation of PBK inhibitors in the context of neuroinflammation.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on PBK kinase activity.
Methodology:
-
Recombinant human PBK is incubated with a specific substrate (e.g., a synthetic peptide or a protein like TIPE2) and ATP in a kinase buffer.
-
The test compound (1-O-acetyl-4R,6S-britannilactone) is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ADP-Glo™ Kinase Assay, radiometric assays with ³²P-ATP, or specific phospho-antibodies in an ELISA format.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the compound with PBK in a cellular context.
Methodology:
-
Intact cells (e.g., microglial cells) are treated with the test compound or vehicle.
-
The cells are heated at a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble PBK remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Binding of the compound to PBK will stabilize the protein, leading to a shift in its melting curve to higher temperatures.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the in vivo efficacy of the compound in a mouse model of acute neuroinflammation.
Methodology:
-
Mice are administered the test compound (e.g., via intraperitoneal injection) or vehicle.
-
After a pre-determined time, neuroinflammation is induced by a single intraperitoneal injection of LPS.
-
Behavioral tests (e.g., open field test, rotarod test) are conducted to assess motor coordination and activity at different time points post-LPS injection.
-
At the end of the experiment, mice are euthanized, and brain tissue is collected.
-
Brain sections are analyzed by immunohistochemistry for markers of microglial activation (e.g., Iba1) and neuroinflammation.
-
Homogenates of specific brain regions (e.g., hippocampus, cortex) are used for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PBK inhibitor for neuroinflammation.
Conclusion
The inhibition of PBK by 1-O-acetyl-4R,6S-britannilactone presents a novel and promising therapeutic strategy for the treatment of neuroinflammatory disorders. The mechanism, involving the stabilization of the anti-inflammatory protein TIPE2, offers a targeted approach to suppressing microglial activation. The presented quantitative data and experimental protocols provide a solid foundation for further research and development in this area. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling of 1-O-acetyl-4R,6S-britannilactone and its analogues to advance this therapeutic concept towards clinical application.
References
Methodological & Application
Application Notes and Protocols for Pbk-IN-9 Treatment in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbk-IN-9, also known as OTS514, is a potent and selective inhibitor of the T-LAK cell-originated protein kinase (TOPK), also referred to as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is frequently overexpressed in various human cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), while exhibiting minimal expression in normal adult tissues.[1] High TOPK expression is often correlated with poor prognosis in lung cancer patients.[2] The kinase plays a critical role in mitosis, and its inhibition has been shown to induce cytokinesis failure and subsequent apoptosis in cancer cells.[3][4] this compound targets this kinase, presenting a promising therapeutic strategy for lung cancer.
This document provides detailed application notes and protocols for the use of this compound in lung cancer cell line research, including its effects on cell viability, its mechanism of action, and relevant experimental procedures.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. The primary mechanism involves the induction of cytokinesis defects, where cancer cells fail to complete the final stage of cell division, leading to apoptosis.[3][4]
Furthermore, TOPK inhibition by compounds like this compound has been shown to suppress the activity of Forkhead Box Protein M1 (FOXM1), a key transcription factor involved in the maintenance of cancer stem cells (CSCs).[3][5] Key signaling pathways modulated by TOPK and therefore affected by this compound include the MAPK and PI3K/PTEN/AKT pathways.[6]
Data Presentation: Efficacy of this compound in Lung Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (OTS514) in various lung cancer cell lines. This data provides a quantitative measure of the compound's potency and can guide cell line selection for further studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H69 | Small Cell Lung Cancer | 0.4 - 7.2 | [3][7] |
| H82 | Small Cell Lung Cancer | 0.4 - 7.2 | [3] |
| H524 | Small Cell Lung Cancer | 0.4 - 7.2 | [3] |
| Adherent SCLC Lines (unspecified) | Small Cell Lung Cancer | 1.3 - 8.4 | [7] |
| H146 | Small Cell Lung Cancer | 39.3 | [3] |
| H2171 | Small Cell Lung Cancer | 42.6 | [3] |
| A549 (OTS964, a related TOPK inhibitor) | Non-Small Cell Lung Cancer | 31 | |
| LU-99 (OTS964, a related TOPK inhibitor) | Non-Small Cell Lung Cancer | 7.6 |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits TOPK, leading to apoptosis and reduced proliferation.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for testing this compound on lung cancer cells.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299, H1975, PC-9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (OTS514) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression and phosphorylation of TOPK and its downstream targets.
Materials:
-
Lung cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOPK, anti-phospho-TOPK (Thr9), anti-ERK, anti-phospho-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Lung cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Lung cancer cells (e.g., LU-99)
-
This compound
-
Vehicle solution
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 lung cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intravenous injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group. A study on a similar TOPK inhibitor, OTS964, used oral administration of 100 mg/kg daily for two weeks.[2]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
References
- 1. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 2. e-crt.org [e-crt.org]
- 3. TOPK (T‐LAK cell‐originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. TOPK (T-LAK cell-originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting PBK Inhibition by Pbk-IN-9 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blot analysis to detect the inhibition of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), by the specific inhibitor, Pbk-IN-9. The protocol outlines the necessary steps from cell culture and treatment to protein extraction, quantification, electrophoresis, blotting, and immunodetection. Furthermore, it includes representative data on the expected downstream effects of PBK inhibition on key signaling pathways, namely the MAPK/ERK and PI3K/AKT pathways. Diagrams illustrating the experimental workflow and the relevant signaling cascade are also provided to facilitate a comprehensive understanding of the methodology and its biological context.
Introduction
PDZ-binding kinase (PBK), a serine/threonine kinase belonging to the MAPKK family, is a critical regulator of mitosis and cell proliferation. Its overexpression has been implicated in various human cancers, making it an attractive therapeutic target. This compound is a potent and specific inhibitor of PBK. This application note describes a Western blot protocol to assess the efficacy of this compound by monitoring the phosphorylation status of downstream effector proteins, such as ERK1/2 and AKT. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, providing a reliable method to evaluate the impact of kinase inhibitors on cellular signaling pathways.
Data Presentation
The following tables summarize the expected quantitative results from a Western blot experiment designed to measure the inhibition of PBK signaling by this compound in a cancer cell line (e.g., HeLa or A549). The data is presented as a percentage of the phosphorylated protein relative to the total protein, normalized to a vehicle-treated control.
Note: The following data is illustrative and representative of the expected outcome based on the known mechanism of PBK inhibitors. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Table 1: Effect of this compound on ERK1/2 Phosphorylation
| Treatment | Concentration (µM) | p-ERK1/2 / Total ERK1/2 (Normalized Ratio) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | ± 0.12 |
| This compound | 0.1 | 0.78 | ± 0.09 |
| This compound | 1 | 0.45 | ± 0.06 |
| This compound | 10 | 0.15 | ± 0.03 |
Table 2: Effect of this compound on AKT Phosphorylation (Ser473)
| Treatment | Concentration (µM) | p-AKT (Ser473) / Total AKT (Normalized Ratio) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | ± 0.15 |
| This compound | 0.1 | 0.82 | ± 0.11 |
| This compound | 1 | 0.51 | ± 0.08 |
| This compound | 10 | 0.22 | ± 0.04 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line with detectable PBK expression (e.g., HeLa, A549)
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit
-
SDS-PAGE Gels: 4-12% Bis-Tris precast gels
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: NuPAGE Transfer Buffer or equivalent
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-PBK (Thr9)
-
Rabbit anti-PBK
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate
-
Imaging System: Chemiluminescence detection system
Methods
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Recommended dilutions: p-PBK (1:1000), PBK (1:1000), p-ERK1/2 (1:2000), ERK1/2 (1:1000), p-AKT (1:1000), AKT (1:1000), β-actin (1:5000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control (β-actin or GAPDH).
-
Mandatory Visualization
Application Notes and Protocols for Immunofluorescence Staining of Pbk-IN-9 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbk/TOPK (PDZ-binding kinase/T-LAK cell-originated protein kinase) is a serine/threonine kinase that plays a crucial role in mitosis and cell cycle progression.[1][2] Its overexpression is observed in numerous cancers, correlating with tumor growth, metastasis, and poor prognosis.[2][3][4] Pbk/TOPK exerts its oncogenic functions by activating several downstream signaling cascades, including the MAPK (ERK, p38, JNK) and PI3K/AKT pathways, and by promoting β-catenin signaling.[1][3][4][5][6]
Pbk-IN-9 is a potent and selective inhibitor of Pbk/TOPK. By blocking the kinase activity of Pbk/TOPK, this compound is expected to modulate the phosphorylation status of its downstream effectors, thereby inhibiting cancer cell proliferation and survival. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of these key signaling proteins, providing insights into the mechanism of action of this compound.
These application notes provide detailed protocols for immunofluorescence staining of cells treated with this compound to analyze the effects on downstream signaling pathways.
Key Signaling Pathways
Treatment of cells with this compound is expected to inhibit Pbk/TOPK activity, leading to a reduction in the phosphorylation of its downstream targets. The following diagram illustrates the major signaling pathways regulated by Pbk/TOPK.
Caption: Pbk/TOPK Signaling Pathways.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cells treated with this compound.
Experimental Workflow
The overall workflow for the immunofluorescence experiment is depicted below.
Caption: Immunofluorescence Staining Workflow.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Selleckchem | S8729 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Glass Coverslips | VWR | 48366-227 |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 |
| 0.25% Triton X-100 in PBS | Sigma-Aldrich | T8787 |
| Blocking Buffer (5% BSA in PBST) | - | - |
| Primary Antibodies (see table below) | Various | - |
| Fluorophore-conjugated Secondary Abs | Thermo Fisher | - |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher | D1306 |
| Mounting Medium | Vector Laboratories | H-1000 |
Recommended Primary Antibodies
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) | Dilution |
| Phospho-p38 MAPK (Thr180/Tyr182) | Rabbit | Cell Signaling | 4511 | 1:200 |
| p38 MAPK | Rabbit | Cell Signaling | 8690 | 1:100 |
| Phospho-AKT (Ser473) | Rabbit | Cell Signaling | 4060 | 1:400 |
| AKT | Rabbit | Cell Signaling | 4691 | 1:100 |
| β-Catenin | Rabbit | Cell Signaling | 8480 | 1:200 |
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Treat the cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular antigens.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking buffer (e.g., 5% Bovine Serum Albumin in PBST) for 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration (see table above).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
-
Mounting:
-
Wash the cells one final time with PBS for 5 minutes.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying and movement.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Capture images and perform quantitative analysis of fluorescence intensity using image analysis software (e.g., ImageJ/Fiji).
-
Data Presentation
Quantitative data from image analysis should be summarized in a clear and structured format.
Table 1: Quantification of Nuclear to Cytoplasmic Fluorescence Intensity Ratio
| Treatment | Target Protein | Mean Nuclear Intensity (a.u.) | Mean Cytoplasmic Intensity (a.u.) | N/C Ratio | p-value |
| Vehicle Control | Phospho-p38 MAPK | Value | Value | Value | - |
| This compound (X µM) | Phospho-p38 MAPK | Value | Value | Value | Value |
| Vehicle Control | β-Catenin | Value | Value | Value | - |
| This compound (X µM) | β-Catenin | Value | Value | Value | Value |
Table 2: Quantification of Total Cellular Fluorescence Intensity
| Treatment | Target Protein | Mean Total Intensity (a.u. per cell) | Standard Deviation | p-value |
| Vehicle Control | Phospho-AKT (S473) | Value | Value | - |
| This compound (X µM) | Phospho-AKT (S473) | Value | Value | Value |
| Vehicle Control | Total AKT | Value | Value | - |
| This compound (X µM) | Total AKT | Value | Value | Value |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | - Inactive primary/secondary antibody- Insufficient antibody concentration- Over-fixation | - Use fresh, properly stored antibodies.- Optimize antibody dilution.- Reduce fixation time or try a different fixation method (e.g., methanol). |
| High Background Staining | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.- Further dilute the primary and/or secondary antibody.- Increase the number and duration of wash steps. |
| Non-specific Staining | - Primary antibody cross-reactivity- Secondary antibody non-specific binding | - Use a more specific primary antibody.- Ensure the secondary antibody is raised against the host species of the primary antibody and use a pre-adsorbed secondary. |
| Photobleaching | - Excessive exposure to excitation light | - Minimize light exposure during staining and imaging.- Use an anti-fade mounting medium.- Acquire images using shorter exposure times. |
References
- 1. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for High-Throughput Screening with Pbk-IN-9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pbk-IN-9, a potent inhibitor of PDZ-binding kinase (PBK), in high-throughput screening (HTS) assays. These guidelines are intended for researchers and scientists involved in drug discovery and development, particularly those targeting oncogenic signaling pathways.
Introduction
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that plays a critical role in mitosis and cell cycle regulation.[1] Overexpression of PBK has been implicated in the progression of various human cancers, making it an attractive target for therapeutic intervention.[1][2] this compound is a potent and specific inhibitor of PBK, and it serves as a valuable tool for studying the kinase's function and for identifying novel anticancer agents.[3] High-throughput screening assays are essential for efficiently screening large compound libraries to identify potential drug candidates that modulate PBK activity.[4][5]
Principle of the Assay
The protocols described below are based on a generic kinase assay format that can be adapted for various detection methods, such as fluorescence, luminescence, or absorbance.[4][6][7] The fundamental principle involves the enzymatic reaction of PBK with its substrate and ATP. The amount of product generated, or ATP consumed, is then quantified to determine the kinase activity. The inhibitory effect of this compound or test compounds is measured by the reduction in kinase activity.
Data Presentation
Table 1: Quantitative Analysis of this compound Inhibition
| Parameter | Value | Description |
| IC50 | Data not available | The half-maximal inhibitory concentration of this compound against PBK. This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. |
| Z'-factor | Typically > 0.5 for a robust assay | A statistical parameter used to quantify the suitability of a particular HTS assay for screening. A Z'-factor between 0.5 and 1.0 is considered excellent. |
| Signal-to-Background (S/B) Ratio | Assay dependent | The ratio of the signal produced in the absence of inhibitor (maximum activity) to the signal in the presence of a high concentration of inhibitor (background). |
| Assay Window | Assay dependent | The difference between the maximum and minimum signals in the assay. |
Note: Specific quantitative data for this compound is not publicly available. The values in this table represent the types of data that would be generated and evaluated in an HTS campaign.
Experimental Protocols
Protocol 1: In Vitro PBK Kinase Assay for High-Throughput Screening
This protocol describes a generic biochemical assay to screen for inhibitors of PBK.
Materials:
-
Recombinant human PBK enzyme
-
PBK substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™, or similar)
-
384-well assay plates (low-volume, white or black depending on the detection method)
-
Plate reader capable of detecting the chosen signal (luminescence, fluorescence, etc.)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.
-
For controls, add DMSO only (maximum activity) and a high concentration of this compound (e.g., 10 µM) for maximum inhibition.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of recombinant PBK enzyme in assay buffer at a 2X final concentration.
-
Prepare a solution of the PBK substrate and ATP in assay buffer at a 2X final concentration. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically through enzyme kinetics experiments (e.g., Michaelis-Menten analysis).
-
-
Assay Reaction:
-
Add the 2X PBK enzyme solution to the compound-containing wells of the 384-well plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction by adding the kinase detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced (a measure of kinase activity).
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
Read the plates on a plate reader compatible with the detection chemistry.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the high and low controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Calculate the Z'-factor and S/B ratio to assess the quality of the HTS assay.
-
Protocol 2: Cell-Based Assay for PBK Inhibition
This protocol outlines a method to assess the activity of PBK inhibitors in a cellular context.
Materials:
-
Cancer cell line with high PBK expression (e.g., colorectal or breast cancer cell lines).[1]
-
Cell culture medium and supplements
-
This compound
-
Test compounds
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-p38, anti-total-p38, anti-PBK, and a loading control like anti-GAPDH)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 96-well or 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or test compounds for a specific duration (e.g., 24-48 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against a known downstream target of PBK (e.g., phospho-p38) and total p38. Also, probe for total PBK to ensure the treatment does not affect its expression level, and a loading control to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the effect of the inhibitors on the phosphorylation of the PBK substrate by calculating the ratio of the phosphorylated protein to the total protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PBK signaling pathway and the experimental workflow for the high-throughput screening of PBK inhibitors.
Caption: PBK/TOPK signaling pathway and point of inhibition by this compound.
Caption: High-throughput screening workflow for identifying PBK inhibitors.
References
- 1. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms in Cancer Using a PBK/TOPK Inhibitor
Disclaimer: Information regarding a specific molecule designated "Pbk-IN-9" is not available in the public domain. Therefore, these application notes and protocols have been generated using data for the well-characterized and published PBK/TOPK inhibitor, OTS964 , as a representative compound for studying drug resistance mechanisms in cancer. The principles and methods described herein are broadly applicable to other potent PBK/TOPK inhibitors.
Introduction
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, while having limited expression in normal adult tissues.[1][2] Its role in mitosis, particularly in cytokinesis, and its association with poor prognosis in several cancer types make it an attractive target for cancer therapy.[3] Inhibition of PBK/TOPK has been shown to induce cytokinesis failure, leading to apoptosis in cancer cells.[3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. These application notes provide a framework for utilizing a PBK/TOPK inhibitor, exemplified by OTS964, to investigate the molecular mechanisms underlying drug resistance in cancer.
Mechanism of Action and Resistance
OTS964 is a potent and selective inhibitor of PBK/TOPK with an IC50 of 28 nM.[4][5] Its primary mechanism of action involves the inhibition of PBK/TOPK kinase activity, which is essential for the completion of cytokinesis.[3] This leads to cell cycle arrest and subsequent apoptosis.[3][6]
A key mechanism of acquired resistance to OTS964 involves the upregulation of ATP-binding cassette (ABC) transporters, particularly ABCG2.[7][8] These transporters function as drug efflux pumps, reducing the intracellular concentration of the inhibitor and thereby diminishing its efficacy.[7][8]
Data Presentation
Table 1: In Vitro Efficacy of OTS964 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 31 | [4] |
| LU-99 | Lung Cancer | 7.6 | [1] |
| NCI-H460 | Lung Cancer | - | [7] |
| NCI-H460/MX20 | Lung Cancer (Mitoxantrone resistant) | - | [7] |
| DU4475 | Breast Cancer | 53 | [4] |
| MDA-MB-231 | Breast Cancer | 73 | [4][5] |
| T47D | Breast Cancer | 72 | [4] |
| HCT-116 | Colon Cancer | 33 | [4] |
| HT29 | Colon Cancer (TOPK-negative) | 290 | [4] |
| S1 | Colon Cancer | - | [7] |
| S1-M1-80 | Colon Cancer (Mitoxantrone resistant) | - | [7] |
| HepG2 | Liver Cancer | 19 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 30 | [4][5] |
| Daudi | Burkitt's Lymphoma | 25 | [4] |
| UM-UC-3 | Bladder Cancer | 32 | [4] |
| 22Rv1 | Prostate Cancer | 50 | [4] |
| MKN1 | Stomach Cancer | 38 | [4] |
| MKN45 | Stomach Cancer | 39 | [4] |
| HEK293/pcDNA3.1 | Embryonic Kidney (Control) | - | [7] |
| HEK293/ABCG2 | Embryonic Kidney (ABCG2 overexpressing) | - | [7] |
Note: "-" indicates that while the cell line was used in the study, a specific IC50 value for OTS964 was not provided in the cited source.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a PBK/TOPK inhibitor on cancer cell lines and to establish drug-sensitive and drug-resistant populations.
Materials:
-
Cancer cell lines of interest (e.g., parental sensitive and derived resistant lines)
-
Complete cell culture medium
-
OTS964 (or other PBK/TOPK inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-7,000 cells per well in 100 µL of complete medium.[7]
-
Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of OTS964 in complete medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of OTS964 to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to investigate changes in the expression of key proteins involved in the drug response and resistance, such as PBK/TOPK, ABC transporters, and downstream signaling molecules.
Materials:
-
Cancer cell lysates (from cells treated with the PBK/TOPK inhibitor)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PBK/TOPK, anti-ABCG2, anti-p-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of OTS964 for the desired time points (e.g., 24, 48, 72 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Model for Drug Resistance Studies
This protocol describes the use of a mouse xenograft model to evaluate the in vivo efficacy of a PBK/TOPK inhibitor and to study mechanisms of drug resistance.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
OTS964 (free compound or liposomal formulation)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flanks of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[9]
-
Randomize mice into treatment and control groups.
-
Administer OTS964 via the desired route (e.g., oral gavage or intravenous injection). A previously reported effective dose for oral administration is 50-100 mg/kg/day for 2 weeks.[5][9] For intravenous administration of a liposomal formulation, 40 mg/kg can be administered on a schedule such as days 1, 4, 8, 11, 15, and 18.[1][5]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
To study acquired resistance, tumors from mice that initially respond but then regrow can be harvested and re-established in culture or as new xenografts for further characterization.
Visualizations
Caption: PBK/TOPK Signaling Pathways in Cancer.
Caption: Experimental Workflow for Studying Drug Resistance.
Caption: ABCG2-Mediated Efflux of OTS964.
References
- 1. glpbio.com [glpbio.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
Application of PBK/TOPK Inhibitors in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and invasive brain tumor with a grim prognosis. A key contributor to its therapeutic resistance and recurrence is a subpopulation of cells known as glioma-initiating cells (GICs). The PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), has been identified as a critical regulator of GIC growth and survival. PBK/TOPK is a serine-threonine kinase that is highly upregulated in GICs and various glioblastoma tissues, making it a promising molecular target for therapeutic intervention.[1][2][3][4] Elevated expression of PBK is correlated with increased tumor malignancy and poorer patient outcomes.[4] Inhibition of PBK has been shown to decrease the viability of GICs, reduce tumor growth in preclinical models, and potentially increase the sensitivity of glioblastoma cells to conventional therapies like temozolomide.[1][4]
This document provides detailed application notes and protocols for the use of PBK/TOPK inhibitors in glioblastoma research, with a focus on the well-characterized inhibitor HI-TOPK-032 . Due to the limited public information on a compound specifically named "Pbk-IN-9," the data and methodologies presented here are based on published research for other potent PBK inhibitors and serve as a representative guide for investigating the therapeutic potential of this class of compounds in glioblastoma.
Mechanism of Action
PBK/TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and plays a crucial role in cell cycle regulation and mitosis.[4] It is involved in several key signaling pathways that promote tumor cell proliferation and survival. A positive feedback loop between PBK and ERK signaling can lead to uncontrolled tumor cell growth.[4] Additionally, PBK can influence the PI3K/PTEN/AKT pathway, which is implicated in tumor cell migration.[4] By inhibiting the kinase activity of PBK, compounds like HI-TOPK-032 can disrupt these oncogenic signaling cascades, leading to decreased cell viability, inhibition of tumorsphere formation, and induction of apoptosis in glioblastoma cells.[1][2][3]
Signaling Pathway
Caption: PBK/TOPK signaling cascade in glioblastoma.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies using the PBK inhibitor HI-TOPK-032 in glioblastoma models.
Table 1: In Vitro Efficacy of HI-TOPK-032 on Glioma-Initiating Cells (GICs)
| Parameter | GIC Culture 1 | GIC Culture 2 | GIC Culture 3 | Concentration | Duration | Effect |
| Viability | T02 | T08 | T22 | 5 µM & 10 µM | 3 days | Almost complete abolishment of growth |
| Apoptosis | T02 | T08 | T22 | 5 µM & 10 µM | 3 days | Large increase in apoptosis |
Data sourced from studies on patient-derived GIC cultures.[1][2][3]
Table 2: In Vivo Efficacy of HI-TOPK-032 in a Subcutaneous Glioblastoma Xenograft Model
| Animal Model | Cell Line | Treatment Group | Dosage | Administration Route | Treatment Schedule | Outcome |
| SCID Mice | T08 GICs | Vehicle Control | - | Local injection into tumor | 3 times a week for 28 days | Progressive tumor growth |
| SCID Mice | T08 GICs | HI-TOPK-032 | 5 mg/kg | Local injection into tumor | 3 times a week for 28 days | Significant inhibition of tumor growth |
| SCID Mice | T08 GICs | HI-TOPK-032 | 10 mg/kg | Local injection into tumor | 3 times a week for 28 days | Significant inhibition of tumor growth |
Data based on experimentally induced subcutaneous GBM tumors in mice.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Viability and Apoptosis Assay
Objective: To assess the effect of a PBK inhibitor on the viability and apoptosis of glioma-initiating cells.
Materials:
-
Patient-derived glioma-initiating cells (GICs)
-
Neurobasal medium supplemented with B27, EGF, and FGF
-
PBK inhibitor (e.g., HI-TOPK-032), stock solution in DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Caspase-Glo® 3/7)
-
Plate reader for luminescence detection
Workflow Diagram:
Caption: Workflow for in vitro viability and apoptosis assays.
Procedure:
-
Cell Seeding: Plate GICs in 96-well plates at a suitable density and allow them to attach and stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of the PBK inhibitor in the culture medium. Add the inhibitor to the cells at final concentrations of 5 µM and 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration.
-
Incubation: Incubate the treated cells for 3 days.
-
Viability and Apoptosis Measurement:
-
For viability, add a cell viability reagent according to the manufacturer's instructions and measure luminescence.
-
For apoptosis, add an apoptosis detection reagent and measure caspase activity via luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the data to determine the effect of the inhibitor on cell viability and apoptosis.
Protocol 2: In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PBK inhibitor in a mouse model of glioblastoma.
Materials:
-
Severe combined immunodeficient (SCID) mice
-
Glioma-initiating cells (e.g., T08)
-
Matrigel
-
PBK inhibitor (e.g., HI-TOPK-032) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Workflow Diagram:
Caption: Workflow for in vivo subcutaneous xenograft study.
Procedure:
-
Tumor Implantation: Subcutaneously inject GICs mixed with Matrigel into the flank of SCID mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (typically over 3 weeks).
-
Treatment Groups: Randomize the mice into different treatment cohorts: vehicle control, low-dose inhibitor (5 mg/kg), and high-dose inhibitor (10 mg/kg).
-
Drug Administration: Administer the PBK inhibitor or vehicle control by local injection into the tumor three times a week for a period of 28 days.
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly to calculate tumor volume.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the inhibitor.
Conclusion
The inhibition of PBK/TOPK presents a promising therapeutic strategy for glioblastoma by targeting the critical population of glioma-initiating cells. The data and protocols provided, based on the well-studied inhibitor HI-TOPK-032, offer a solid foundation for researchers to explore the potential of novel PBK inhibitors in their glioblastoma research programs. These methodologies can be adapted to investigate the efficacy, mechanism of action, and potential for combination therapies of new chemical entities targeting the PBK/TOPK pathway. Further research in this area is crucial for the development of more effective treatments for this devastating disease.
References
- 1. Unraveling the role of PBK in glioblastoma: from molecular mechanisms to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PBK/TOPK decreases growth and survival of glioma initiating cells in vitro and attenuates tumor growth in vivo – ScienceOpen [scienceopen.com]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
Pbk-IN-9: A Potent and Selective Tool for PBK/TOPK Target Validation
Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pbk-IN-9 (also known as HI-TOPK-032) is a potent and specific small-molecule inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK). PBK/TOPK is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family.[1] It is overexpressed in a variety of human cancers and its elevated expression often correlates with poor prognosis.[2] PBK/TOPK plays a crucial role in regulating mitosis, cell proliferation, apoptosis, and inflammation, making it an attractive therapeutic target for cancer.[3] this compound serves as a valuable tool compound for researchers to investigate the biological functions of PBK/TOPK and to validate it as a therapeutic target in various disease models.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of PBK/TOPK. This inhibition leads to a reduction in the phosphorylation of downstream signaling molecules, primarily within the RAS/RAF/MEK/ERK pathway. Specifically, this compound has been shown to decrease the phosphorylation of ERK and its substrate RSK. Furthermore, treatment with this compound can induce the expression of the tumor suppressor p53 and promote apoptosis, as evidenced by increased levels of cleaved caspase-7 and PARP.
Data Presentation
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (µM) |
| PBK/TOPK | Potent Inhibition |
| MEK1 | Moderate Inhibition (40% at 5 µM) |
| ERK1 | Little to No Effect |
| JNK1 | Little to No Effect |
| p38 | Little to No Effect |
| Table 1: Kinase inhibitory profile of this compound (HI-TOPK-032). Data indicates high selectivity for PBK/TOPK over other tested MAP kinases.[1] |
Cellular Activity in Colon Cancer Cells (HCT-116)
| Assay | Endpoint | Result with this compound (HI-TOPK-032) |
| Anchorage-dependent growth | Cell Viability | Dose-dependent decrease |
| Anchorage-independent growth | Colony Formation | Significant decrease |
| Apoptosis | DNA Fragmentation | Increased |
| Western Blot | Protein Expression/Phosphorylation | Increased p53, cleaved caspase-7, cleaved PARP; Decreased p-ERK, p-RSK |
| Table 2: Summary of in vitro effects of this compound (HI-TOPK-032) on HCT-116 colon cancer cells.[1] |
In Vivo Antitumor Activity (Colon Cancer Xenograft)
| Treatment Group | Dose | Tumor Growth Inhibition |
| Vehicle | - | - |
| This compound (HI-TOPK-032) | 1 mg/kg | >60% |
| This compound (HI-TOPK-032) | 10 mg/kg | >60% |
| Table 3: In vivo efficacy of this compound (HI-TOPK-032) in an HCT-116 colon cancer xenograft mouse model.[1] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against PBK/TOPK and other kinases.
Materials:
-
Active PBK/TOPK, ERK1, JNK1, p38 kinases and their respective substrates (e.g., inactive RSK2 for ERK1, c-Jun for JNK1, ATF2 for p38)
-
This compound (HI-TOPK-032)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
SDS-PAGE gels and protein loading buffer
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing the active kinase, its substrate, and kinase reaction buffer.
-
Add varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) to the reaction mixture.
-
Initiate the kinase reaction by adding 10 µCi of [γ-³²P]ATP.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by adding protein loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition.[4]
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete growth medium
-
This compound (HI-TOPK-032)
-
96-well plates
-
CellTiter 96 AQueous One Solution Reagent (MTS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 2, 5 µM) for 24, 48, or 72 hours.
-
Add 20 µL of CellTiter 96 AQueous One Solution to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[4]
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of target proteins.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
This compound (HI-TOPK-032)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PBK/TOPK, anti-p-ERK, anti-ERK, anti-p53, anti-cleaved caspase-7, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5][6]
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nude mice
-
Cancer cell line (e.g., HCT-116)
-
This compound (HI-TOPK-032)
-
Vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of athymic nude mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle and this compound at different doses).
-
Administer this compound or vehicle via intraperitoneal injection (or other appropriate route) at a specified schedule (e.g., 3 times a week).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[1][4]
Visualizations
Caption: Signaling pathway of PBK/TOPK and the inhibitory effect of this compound.
Caption: Experimental workflow for validating this compound as a PBK/TOPK inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Pbk-IN-9 solubility and stability in cell culture media
This technical support center provides guidance on the solubility and stability of the PBK inhibitor, Pbk-IN-9, for use in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals. Please note that specific experimental data for this compound is not widely available in the public domain. Therefore, this guide provides recommendations based on general practices for handling similar small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for many kinase inhibitors and is generally well-tolerated by most cell lines at low final concentrations.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Q3: What is the stability of this compound in cell culture media?
A3: The stability of small molecules like this compound in aqueous solutions such as cell culture media can be limited. It is best practice to prepare fresh working solutions from the frozen DMSO stock for each experiment. Avoid storing the compound in diluted, aqueous-based media for extended periods.
Q4: What is the target signaling pathway of this compound?
A4: this compound targets PDZ-binding kinase (PBK), a serine/threonine kinase that is a member of the MAPKK family.[1][2] PBK is involved in several signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1][3][4] Key downstream effectors include the ERK1/2, JNK, and p38 MAPK pathways, as well as the PI3K/PTEN/AKT pathway.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Media | The final concentration of this compound exceeds its aqueous solubility. The final concentration of DMSO is too high, causing the compound to crash out. | - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. - Ensure the final DMSO concentration in the culture medium is low, typically ≤0.1%. - When diluting the stock solution, add the this compound working solution to the media dropwise while gently vortexing. |
| Loss of Inhibitor Activity | The compound has degraded due to improper storage or multiple freeze-thaw cycles. The inhibitor is unstable in the cell culture medium over the course of the experiment. | - Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. - Minimize the exposure of the stock and working solutions to light. - Consider a time-course experiment to assess the stability and activity of this compound in your experimental setup. |
| Unexpected Cellular Effects or Toxicity | The concentration of this compound is too high, leading to off-target effects or general cytotoxicity. The final DMSO concentration is toxic to the cells. | - Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cell line. - Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to assess the effect of the solvent on the cells. |
Illustrative Solubility Data
The following data is for illustrative purposes and may not represent the actual solubility of this compound.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | Insoluble |
| PBS (pH 7.2) | Insoluble |
Illustrative Stability in Cell Culture Media
The following data is for illustrative purposes and represents the percentage of intact this compound remaining in RPMI-1640 supplemented with 10% FBS at 37°C.
| Time (hours) | % Remaining |
| 0 | 100% |
| 6 | ~90% |
| 12 | ~75% |
| 24 | ~50% |
| 48 | <20% |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Add 100% DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate in a water bath until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions in Cell Culture Media:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the DMSO stock solution dropwise to the cell culture medium while gently vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤0.1%).
-
Use the freshly prepared working solutions immediately.
-
Visualizations
Caption: Signaling pathways regulated by PBK.
Caption: Experimental workflow for solubility assessment.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification of PBK as a hub gene and potential therapeutic target for medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of PBK at Thr9 by CDK5 correlates with invasion of prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal concentration of Pbk-IN-9 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of Pbk-IN-9 for their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK). PBK/TOPK is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[1] It is overexpressed in various cancers and its activity is linked to tumor progression and poor prognosis. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of PBK/TOPK, thereby preventing the phosphorylation of its downstream substrates.
2. What are the downstream targets of PBK/TOPK that can be used for experimental validation?
Inhibition of PBK/TOPK by this compound is expected to decrease the phosphorylation of its downstream targets. Key downstream effectors that can be monitored to confirm the inhibitor's activity include:
-
p38 MAPK: Phosphorylation of p38 MAPK is a well-established downstream event of PBK/TOPK signaling.[1][2]
-
ERK/RSK pathway: this compound has been shown to reduce the phosphorylation of ERK and its substrate RSK.
-
Histone H3: As a mitotic kinase, PBK/TOPK is involved in the phosphorylation of Histone H3.
-
p53 signaling: Inhibition of PBK/TOPK can lead to the upregulation of p53 and its target gene, p21.[3]
Monitoring the phosphorylation status of these proteins via western blot is a reliable method to assess the efficacy of this compound in your experimental system.
3. What is the recommended starting concentration for this compound in cell-based assays?
-
For sensitive cell lines , based on the high potency of similar inhibitors like OTS514 (IC50 in the low nM range), you may start as low as 10 nM .[4][5]
-
For general cell viability assays , a broader range of 0.1 µM to 100 µM can be used to determine the dose-response curve.[2]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
4. How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO at a concentration of up to 10 mg/mL (28.54 mM).[6] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
-
Storage: The powdered form of this compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Cell Viability Assay
This protocol provides a general guideline for determining the effect of this compound on cell viability using a colorimetric assay like MTT or a fluorescence-based assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a concentrated DMSO stock. A suggested starting range is 20 µM down to 20 nM (final concentrations will be 10 µM to 10 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared 2X this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PBK/TOPK Pathway Inhibition
This protocol describes how to assess the inhibition of PBK/TOPK signaling by this compound by measuring the phosphorylation of its downstream target, p38 MAPK.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein (anti-total-p38 MAPK) and a loading control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low: The IC50 for your specific cell line may be higher than the tested concentrations. | Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM). |
| Incorrect inhibitor preparation or storage: The compound may have degraded. | Prepare fresh stock solutions from the powder. Ensure proper storage conditions are maintained. | |
| Cell line is resistant to PBK/TOPK inhibition: The cell line may not be dependent on the PBK/TOPK pathway for survival. | Confirm PBK/TOPK expression in your cell line by western blot or qPCR. Consider using a different cell line with known high PBK/TOPK expression. | |
| High background in western blot | Insufficient blocking: The membrane was not adequately blocked. | Increase the blocking time to 2 hours at room temperature or overnight at 4°C. Try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high: Non-specific binding of the primary or secondary antibody. | Titrate the antibody concentrations to determine the optimal dilution. | |
| Inconsistent results between experiments | Variability in cell health or passage number: Cells at different growth phases or high passage numbers can respond differently. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Inaccurate pipetting: Errors in preparing serial dilutions or adding reagents. | Use calibrated pipettes and be meticulous in your pipetting technique. Prepare master mixes where possible. | |
| Inhibitor precipitates in the media | Poor solubility at the working concentration: The inhibitor may not be fully soluble in the aqueous culture medium. | Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Prepare the final dilution just before adding to the cells and mix well. If precipitation persists, consider using a lower starting concentration. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in In Vitro Assays (Based on Analogs)
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell Viability (general) | 0.1 µM - 100 µM | A broad range to establish a dose-response curve and determine the IC50. |
| Western Blot | 0.1 µM - 10 µM | Concentrations to observe inhibition of downstream target phosphorylation. |
| Apoptosis/Cell Cycle Assays | 1 µM - 10 µM | Based on effective concentrations of similar inhibitors. |
Table 2: In Vivo Dosing Information for PBK/TOPK Inhibitors (for Reference)
| Compound | Animal Model | Dose | Route of Administration | Reference |
| HI-TOPK-032 | Mouse Xenograft | 1 and 10 mg/kg | Intraperitoneal injection | [7][8] |
| OTS964 | Mouse Xenograft | 100 mg/kg | Oral gavage | [9] |
Note: These are examples from other PBK/TOPK inhibitors and should be used as a starting point for designing in vivo studies with this compound. Efficacy and toxicity studies are essential to determine the optimal dose and schedule for this compound.
Visualizations
Caption: PBK/TOPK signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for this compound.
References
- 1. Frontiers | PBK/TOPK Inhibitor Suppresses the Progression of Prolactinomas [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pbk-IN-9 Toxicity in Normal Versus Cancer Cells
Important Notice: Information regarding a specific compound designated "Pbk-IN-9" is not available in the public scientific literature. It is possible that this is an internal development name, a very new compound that has not yet been published, or a typographical error.
This technical support center has been created based on the known pharmacology of inhibitors targeting PDZ-binding kinase (PBK) , also known as T-LAK cell-originated protein kinase (TOPK) . The data and protocols provided are representative of typical findings for PBK/TOPK inhibitors and are intended to serve as a general guide for researchers in this area. For specific experimental details, it is crucial to consult the literature for the particular PBK inhibitor being used.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting PBK/TOPK in cancer therapy?
A1: PBK/TOPK is a serine/threonine kinase that is overexpressed in a wide variety of human cancers, while its expression in most normal, healthy tissues is minimal.[1][2][3] High PBK/TOPK expression often correlates with poor prognosis and more aggressive tumors.[1][2] This differential expression between cancer and normal cells provides a therapeutic window, suggesting that inhibiting PBK/TOPK could selectively kill cancer cells with minimal toxicity to normal tissues.
Q2: What is the general mechanism of action for PBK/TOPK inhibitors?
A2: PBK/TOPK inhibitors are designed to block the kinase activity of the PBK/TOPK enzyme. This enzyme plays a crucial role in mitosis and cell cycle progression.[2][4] By inhibiting PBK/TOPK, these compounds disrupt downstream signaling pathways essential for cell division, leading to cell cycle arrest, and in many cases, apoptosis (programmed cell death) in cancer cells.[5][6]
Q3: Why do PBK/TOPK inhibitors show selectivity for cancer cells over normal cells?
A3: The selectivity of PBK/TOPK inhibitors is primarily due to the differential expression of the PBK/TOPK protein. Since many cancer cells are highly proliferative and overexpress PBK/TOPK, they are more dependent on its activity for survival and division.[1][4] Normal, non-proliferating cells have low to undetectable levels of PBK/TOPK, making them less sensitive to its inhibition.[3]
Q4: What are the expected downstream effects of PBK/TOPK inhibition in cancer cells?
A4: Inhibition of PBK/TOPK can lead to a variety of downstream effects in cancer cells, including:
-
Decreased phosphorylation of downstream targets: This includes molecules involved in the p38 MAPK and Akt signaling pathways.[5][6][7]
-
Cell cycle arrest: Typically at the G2/M phase of the cell cycle.
-
Induction of apoptosis: Triggering programmed cell death.[5]
-
Reduced cellular proliferation: A decrease in the rate of cancer cell growth.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity observed in normal cell lines at expected therapeutic concentrations. | 1. The specific normal cell line used may have an unusually high proliferation rate or unexpected PBK/TOPK expression. 2. The inhibitor may have off-target effects at the tested concentrations. | 1. Verify the proliferation rate and PBK/TOPK expression levels in your normal cell line via Western blot or qPCR. Consider using a quiescent or primary cell line as a control. 2. Perform a dose-response curve to determine the IC50 for both normal and cancer cell lines. Aim for a therapeutic window where cancer cell viability is significantly reduced with minimal impact on normal cells. |
| Inconsistent IC50 values for the same cancer cell line across experiments. | 1. Variability in cell seeding density. 2. Differences in inhibitor incubation time. 3. Cell line passage number affecting sensitivity. | 1. Ensure consistent cell seeding density for all experiments. 2. Standardize the incubation time for the inhibitor. 3. Use cell lines within a consistent and low passage number range. |
| No significant difference in apoptosis between treated and untreated cancer cells. | 1. The specific cancer cell line may be resistant to apoptosis induction via PBK/TOPK inhibition. 2. The concentration of the inhibitor may be too low. 3. The time point for measuring apoptosis may be too early. | 1. Investigate alternative cell death mechanisms, such as autophagy or senescence. 2. Increase the concentration of the inhibitor, referencing dose-response data. 3. Perform a time-course experiment to identify the optimal time point for apoptosis detection (e.g., 24, 48, 72 hours). |
| Unexpected activation of a signaling pathway upon inhibitor treatment. | The inhibitor may have paradoxical or off-target effects in certain cellular contexts. | 1. Validate the finding with another PBK/TOPK inhibitor. 2. Investigate the cellular context, such as the mutational status of other key signaling proteins (e.g., p53, KRAS). |
Quantitative Data Summary
The following tables present hypothetical but representative data for a typical PBK/TOPK inhibitor.
Table 1: Comparative IC50 Values of a Representative PBK/TOPK Inhibitor
| Cell Line | Cell Type | IC50 (µM) |
| Daoy | Medulloblastoma | 1.241[5] |
| D341 | Medulloblastoma | 1.335[5] |
| FHC | Normal Colon Epithelial | > 10 |
| HEK293T | Normal Embryonic Kidney | > 10 |
Table 2: Apoptosis Induction by a Representative PBK/TOPK Inhibitor in Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Daoy | Vehicle Control | 5% |
| Daoy | PBK/TOPK Inhibitor (1.5 µM) | 45% |
| D341 | Vehicle Control | 6% |
| D341 | PBK/TOPK Inhibitor (1.5 µM) | 52% |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PBK/TOPK inhibitor.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PBK/TOPK inhibitor for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the extent of apoptosis induced by the PBK/TOPK inhibitor.
-
Procedure:
-
Treat cells with the PBK/TOPK inhibitor at a concentration around the IC50 for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis of Signaling Pathways
-
Objective: To assess the effect of the PBK/TOPK inhibitor on downstream signaling pathways.
-
Procedure:
-
Treat cells with the PBK/TOPK inhibitor for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p38, p38, p-Akt, Akt, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Simplified signaling pathway of PBK/TOPK and its inhibition.
Caption: General experimental workflow for assessing PBK/TOPK inhibitor toxicity.
References
- 1. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBK/TOPK overexpression and survival in solid tumors: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of PBK as a hub gene and potential therapeutic target for medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBK/TOPK promotes tumour cell proliferation through p38 MAPK activity and regulation of the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of PBK at Thr9 by CDK5 correlates with invasion of prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBK Enhances Cellular Proliferation With Histone H3 Phosphorylation and Suppresses Migration and Invasion With CDH1 Stabilization in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize hematopoietic side effects of Pbk-IN-9
Disclaimer: The compound "Pbk-IN-9" is not currently described in publicly available scientific literature. The following information is based on the known functions of its putative target, PDZ-binding kinase (PBK/TOPK), and general principles of managing hematopoietic side effects of kinase inhibitors. This guide is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK). PBK is a serine/threonine kinase that plays a crucial role in mitosis and cell cycle regulation.[1][2] It is overexpressed in a variety of cancers, including hematologic malignancies, and is associated with poor prognosis.[1][2][3] By inhibiting PBK, this compound is designed to disrupt cell division and induce apoptosis in rapidly proliferating cancer cells.
Q2: What are the potential hematopoietic side effects of this compound?
A2: As PBK is expressed in highly proliferative tissues, including bone marrow, inhibition of its activity may lead to hematopoietic side effects.[2] These effects are a common off-target consequence of many kinase inhibitors used in cancer therapy.[4][5] Potential hematopoietic side effects of this compound may include:
-
Neutropenia: A decrease in the number of neutrophils, a type of white blood cell important for fighting infection.
-
Thrombocytopenia: A reduction in platelet count, which can lead to an increased risk of bleeding.
-
Anemia: A decrease in red blood cells, which can cause fatigue and shortness of breath.
Q3: How can I monitor for hematopoietic side effects in my preclinical models?
A3: Regular monitoring of blood parameters is crucial. We recommend performing complete blood counts (CBCs) with differentials at baseline and at regular intervals throughout the treatment period. For in-depth analysis, bone marrow aspirates and biopsies can be analyzed for cellularity and morphology. Flow cytometry can be used to quantify hematopoietic stem and progenitor cell populations.
Troubleshooting Guide
Issue 1: Significant weight loss and signs of distress in animal models treated with this compound.
-
Possible Cause: This could be a sign of systemic toxicity, potentially related to severe myelosuppression.
-
Troubleshooting Steps:
-
Immediately perform a CBC to assess the severity of cytopenias.
-
Consider a dose reduction or a temporary interruption of treatment.
-
Ensure adequate supportive care for the animals, including nutritional support and a sterile environment to prevent opportunistic infections.
-
Refer to the dose-response data to determine if a lower, therapeutically active dose can be used.
-
Issue 2: Unexpectedly high levels of neutropenia observed at the intended therapeutic dose.
-
Possible Cause: The animal model may be particularly sensitive to the hematopoietic effects of this compound.
-
Troubleshooting Steps:
-
Dose Titration: Perform a dose-titration study to identify the maximum tolerated dose (MTD) in your specific model.
-
Intermittent Dosing: Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for hematopoietic recovery between treatments.
-
Combination Therapy: Consider combining a lower dose of this compound with another anti-cancer agent that has a non-overlapping toxicity profile.
-
Data Presentation
Table 1: Hypothetical Dose-Dependent Hematopoietic Effects of this compound in a Murine Model
| Treatment Group | Dose (mg/kg) | Neutrophil Count (x10³/µL) | Platelet Count (x10³/µL) | Hemoglobin (g/dL) |
| Vehicle Control | 0 | 4.5 ± 0.8 | 850 ± 120 | 13.5 ± 1.2 |
| This compound | 10 | 3.2 ± 0.6 | 700 ± 110 | 12.8 ± 1.1 |
| This compound | 30 | 1.5 ± 0.4 | 450 ± 90 | 11.2 ± 1.0 |
| This compound | 100 | 0.5 ± 0.2 | 200 ± 50 | 9.1 ± 0.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in a Murine Model
-
Blood Collection: Collect approximately 50-100 µL of peripheral blood from the tail vein or retro-orbital sinus into EDTA-coated microtubes to prevent coagulation.
-
Sample Analysis: Analyze the samples using an automated hematology analyzer calibrated for mouse blood. Key parameters to assess include white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
Frequency: Perform CBCs at baseline (before treatment initiation), and then weekly during the treatment period. For acute toxicity studies, more frequent monitoring (e.g., daily or every other day) may be necessary.
Protocol 2: Bone Marrow Colony-Forming Unit (CFU) Assay
-
Bone Marrow Harvest: Euthanize the mouse and dissect the femurs and tibias. Flush the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Cell Counting: Create a single-cell suspension and count the cells using a hemocytometer or an automated cell counter.
-
Plating: Plate 1x10⁴ bone marrow cells in a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) to support the growth of different hematopoietic lineages.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Colony Counting: After 7-14 days, count the colonies under an inverted microscope. Differentiate colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM).
Visualizations
Caption: Simplified signaling pathways involving PBK/TOPK and the inhibitory action of this compound.
Caption: Troubleshooting workflow for managing hematopoietic side effects during preclinical studies with this compound.
References
- 1. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PDZ Binding Kinase Is Anti-tumorigenic in Novel Preclinical Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Hematologic side effects of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Pbk/TOPK Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of PDZ binding kinase (Pbk), also known as T-LAK cell-originated protein kinase (TOPK). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pbk/TOPK inhibitors?
A1: Pbk/TOPK is a serine/threonine kinase that belongs to the MAPKK family.[1][2] It plays a crucial role in mitosis and cell cycle progression.[1][2] Pbk/TOPK inhibitors are designed to block the kinase activity of this protein, thereby disrupting these processes in cancer cells, which often overexpress Pbk/TOPK.[1][2] Inhibition of Pbk/TOPK has been shown to suppress cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth in preclinical models.[3][4]
Q2: I am not seeing the expected level of cytotoxicity with my Pbk/TOPK inhibitor. What could be the reason?
A2: There are several potential reasons for lower-than-expected cytotoxicity:
-
Cell Line Specificity: The sensitivity to Pbk/TOPK inhibition can vary significantly between different cancer cell lines.
-
Drug Resistance: The cancer cells may have developed resistance to the inhibitor. A common mechanism of resistance to the Pbk/TOPK inhibitor OTS964 is the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which can pump the drug out of the cell.[5][6]
-
Off-Target Effects: The observed cellular phenotype might be a result of the inhibitor hitting unintended targets. For instance, the compound OTS964, initially identified as a Pbk/TOPK inhibitor, has been shown to be a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[7]
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect inhibitor concentration, improper cell culture conditions, or issues with the assay itself, can lead to misleading results.
Q3: Are there any known off-target effects for commonly used Pbk/TOPK inhibitors?
A3: Yes. The well-characterized inhibitor OTS964 has been demonstrated to have a significant off-target activity against CDK11.[7] In fact, evidence suggests that the anti-cancer effects of OTS964 may be primarily mediated by its inhibition of CDK11 rather than Pbk/TOPK.[7] This is a critical consideration when interpreting experimental data. For other inhibitors, it is always advisable to consult the literature for any known off-target activities or to perform kinome profiling to assess selectivity.
Q4: What are the known downstream signaling pathways affected by Pbk/TOPK inhibition?
A4: Inhibition of Pbk/TOPK has been shown to impact several downstream signaling pathways, including:
-
MAPK Pathway: Reduced phosphorylation of p38, JNK, and ERK.[4]
-
PI3K/AKT Pathway: This pathway can also be modulated by Pbk/TOPK activity.
-
p53 Signaling: Pbk/TOPK inhibition can lead to increased levels of p53, a key tumor suppressor protein.[4]
-
Apoptosis Pathway: Increased cleavage of caspase-7 and PARP, which are markers of apoptosis.[4]
Data Presentation
Table 1: In Vitro IC50 Values of OTS964 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 31 | [8] |
| LU-99 | Lung Cancer | 7.6 | [8] |
| DU4475 | Breast Cancer | 53 | [8] |
| MDAMB-231 | Breast Cancer | 73 | [8] |
| T47D | Breast Cancer | 72 | [8] |
| Daudi | Burkitt's Lymphoma | 25 | [8] |
| UM-UC-3 | Bladder Cancer | 32 | [8] |
| HCT-116 | Colon Cancer | 33 | [8] |
| MKN1 | Stomach Cancer | 38 | [8] |
| MKN45 | Stomach Cancer | 39 | [8] |
| HepG2 | Liver Cancer | 19 | [8] |
| MIAPaca-2 | Pancreatic Cancer | 30 | [8] |
| 22Rv1 | Prostate Cancer | 50 | [8] |
| HT29 | Colon Cancer | 290 (TOPK-negative) | [8] |
Note: The potency of OTS964 is significantly lower in TOPK-negative cell lines, suggesting some on-target activity, although the primary mechanism of action is now understood to be through CDK11 inhibition.
Table 2: Off-Target Profile of OTS964
| Target | Binding Affinity (Kd) | Reference |
| CDK11B | 40 nM | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Pbk/TOPK inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.[9][10][11]
Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes the detection of the phosphorylated form of ERK, a downstream target of the Pbk/TOPK pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the Pbk/TOPK inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for loading control.[3][4][12]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Materials:
-
6-well plates
-
Cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treat the cells with the Pbk/TOPK inhibitor at various concentrations for a specific period (e.g., 24 hours).
-
Remove the inhibitor-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).[13]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the Pbk/TOPK inhibitor to induce apoptosis.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[5][7][14][15]
Mandatory Visualization
Caption: Simplified Pbk/TOPK Signaling Pathway
References
- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. scispace.com [scispace.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pbk-IN-9 treatment duration for maximum effect
Welcome to the technical support center for Pbk-IN-9, a potent and selective inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments for maximum effect.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. No or low inhibitory effect observed on cell viability/proliferation. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your cell line. |
| Insufficient Treatment Duration: The treatment time may be too short to induce a significant biological response. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell Line Insensitivity: The chosen cell line may not be dependent on the PBK/TOPK signaling pathway for survival and proliferation. | Confirm PBK/TOPK expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PBK/TOPK inhibition. | |
| Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. | Ensure this compound is stored at -20°C or -80°C and protected from light. Prepare fresh working solutions from a DMSO stock for each experiment. | |
| 2. High levels of cell death observed even at low concentrations. | Off-Target Effects: At higher concentrations, the inhibitor may be affecting other kinases or cellular processes. | Lower the concentration of this compound and shorten the treatment duration. Confirm target engagement by assessing the phosphorylation of downstream PBK/TOPK targets at a non-toxic concentration. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v). Include a vehicle-only control in your experiments. | |
| 3. Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or growth media can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate Pipetting: Errors in pipetting can lead to variability in inhibitor concentration. | Calibrate pipettes regularly. Use a serial dilution method to prepare working concentrations. | |
| 4. Difficulty in detecting changes in downstream signaling (e.g., by Western blot). | Incorrect Time Point for Analysis: The peak of signaling inhibition may occur at a different time point than when the cells are harvested. | Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours) and analyze the phosphorylation status of downstream targets at each time point. |
| Low Abundance of Phospho-Proteins: The phosphorylated form of the target protein may be of low abundance. | Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins.[1][2] Consider enriching for your protein of interest via immunoprecipitation before Western blotting. | |
| Antibody Issues: The primary antibody may not be specific or sensitive enough. | Validate your antibody using positive and negative controls. Optimize antibody dilution and incubation conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of PBK/TOPK, a serine/threonine kinase.[3] By inhibiting PBK/TOPK, this compound disrupts downstream signaling pathways that are crucial for cell cycle progression, particularly during mitosis.[4][5] This can lead to cell cycle arrest and apoptosis in cancer cells that overexpress PBK/TOPK.[4][5]
Q2: How should I store and handle this compound?
A2: this compound is supplied as a solid. We recommend preparing a stock solution in an appropriate solvent, such as DMSO. The stock solution should be stored at -20°C or -80°C and protected from light. For daily use, we recommend preparing fresh dilutions from the stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are the known downstream targets of PBK/TOPK that I can monitor to confirm the activity of this compound?
A3: PBK/TOPK has been shown to phosphorylate and activate several downstream targets involved in key signaling pathways. You can monitor the phosphorylation status of proteins in the MAPK pathway (e.g., ERK, p38) and the PI3K/AKT pathway.[5][6][7] Additionally, PBK/TOPK is involved in mitosis, and its inhibition can affect the phosphorylation of histone H3.[4]
Q4: How do I determine the optimal treatment duration for my experiment?
A4: The optimal treatment duration depends on the specific biological question you are asking and the cell line you are using. For short-term signaling studies (e.g., assessing target phosphorylation), treatment times of 30 minutes to 6 hours may be sufficient. For long-term functional assays (e.g., cell viability, apoptosis, cell cycle arrest), treatment durations of 24 to 72 hours are more common. We recommend performing a time-course experiment to determine the ideal duration for your specific experimental setup.
Q5: Can this compound be used in in vivo studies?
A5: The suitability of this compound for in vivo studies would depend on its pharmacokinetic and pharmacodynamic properties, which should be determined experimentally. In general, kinase inhibitors that show promise in vitro are often evaluated in animal models to assess their efficacy and safety.[8]
Data Presentation
The following table provides a hypothetical example of data from a time-course experiment to determine the effect of this compound on the viability of a cancer cell line.
Table 1: Effect of this compound (1 µM) on Cancer Cell Line X Viability over Time
| Treatment Duration (hours) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| 0 | 100% | 5.2 |
| 6 | 95% | 4.8 |
| 12 | 82% | 6.1 |
| 24 | 65% | 5.5 |
| 48 | 45% | 4.9 |
| 72 | 25% | 3.7 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.[9][10]
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Western Blotting for Phospho-Protein Analysis
This protocol is for detecting changes in the phosphorylation of downstream targets of PBK/TOPK.[1]
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST).[2]
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.[11][12]
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration.
-
Harvest the cells (including any floating cells in the medium) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: PBK/TOPK Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Optimizing this compound Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. inventbiotech.com [inventbiotech.com]
- 3. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. TOPK/PBK promotes cell migration via modulation of the PI3K/PTEN/AKT pathway and is associated with poor prognosis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Pbk-IN-9 experimental outcomes
Technical Support Center: Pbk-IN-9
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this novel Pbk kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine kinase Pbk (Proviral integration site for Moloney murine leukemia virus-like kinase). Pbk is a critical component of the cellular stress response pathway, and its inhibition by this compound can lead to a downstream modulation of apoptosis and cell cycle progression.
Q2: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes?
A2: Variability in IC50 values can stem from several factors:
-
Cell Density: Ensure you are seeding cells at a consistent density across all experiments, as this can influence the effective concentration of the inhibitor.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. We recommend titrating FBS concentration or using a serum-free media for a defined period if possible.
-
Inhibitor Degradation: this compound is sensitive to prolonged exposure to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment.
-
Assay Incubation Time: The duration of inhibitor exposure can significantly impact the final IC50 value. Adhere to a consistent incubation time as established in your initial protocol validation.
Q3: My this compound stock solution appears to have precipitated. How can I resolve this?
A3: this compound has limited solubility in aqueous solutions. If precipitation is observed in your DMSO stock, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. For aqueous working solutions, ensure the final DMSO concentration is maintained at a level that supports solubility (typically ≤0.5%) and that the solution is prepared fresh before each use. Do not store aqueous dilutions.
Q4: I am concerned about potential off-target effects. How selective is this compound?
A4: this compound has been profiled against a panel of over 300 kinases and demonstrates high selectivity for Pbk. However, at concentrations significantly above the recommended working range (>10 µM), some off-target activity may be observed. Refer to the kinase selectivity profile below and consider running experiments with a structurally distinct Pbk inhibitor as a control to validate on-target effects.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| Pbk | 5.2 |
| PKA | >10,000 |
| PKCα | 8,500 |
| MAPK1 | >10,000 |
| CDK2 | 6,300 |
Table 2: Recommended Working Concentrations
| Application | Suggested Concentration Range |
| Cell-based Assays | 10 nM - 1,000 nM |
| Western Blotting | 100 nM - 500 nM |
| In vivo (mouse model) | 5 mg/kg - 20 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Centrifuge the vial of lyophilized this compound powder at 10,000 x g for 1 minute to collect the contents at the bottom.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to create a 10 mM stock solution.
-
Solubilization: Vortex the solution for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C may assist if needed.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in light-protected tubes. Store immediately at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Treatment for Target Engagement Analysis
-
Cell Seeding: Plate your cells of interest at a predetermined density and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the 10 mM this compound stock. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments, including the vehicle control (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Lysis & Analysis: Following incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). The resulting lysates can be analyzed by Western blot to assess the phosphorylation status of downstream Pbk targets.
Visual Guides
Caption: Simplified Pbk signaling pathway in response to cellular stress.
Caption: Standard experimental workflow for determining IC50 values.
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
Pbk-IN-9 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of Pbk-IN-9, a potent PDZ binding kinase (PBK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of this compound?
A1: To prepare a stock solution, reconstitute the solid this compound powder in a suitable solvent such as DMSO. For example, one commercially available PBK/TOPK inhibitor, HI-TOPK-032, can be dissolved in DMSO at a concentration of 2.5 mg/mL.[1] It is recommended to use fresh, high-purity DMSO for reconstitution.
Q2: What are the optimal conditions for storing this compound stock solutions?
A2: For long-term storage, aliquoted stock solutions of this compound should be stored at -80°C, where they are stable for up to 6 months. For short-term storage, solutions can be kept at -20°C for up to 1 month.[2] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: How should I store the solid (powder) form of this compound?
A3: this compound is shipped at room temperature, suggesting stability in its solid form.[2] For long-term storage of the powder, it is advisable to keep it in a tightly sealed container in a cool, dry place. Storing at 2-8°C is a common practice for many solid small molecule inhibitors.[1] Before opening the vial, allow it to warm to room temperature to prevent condensation, which could introduce moisture and affect stability.
Q4: Is this compound sensitive to light?
A4: While specific data on the light sensitivity of this compound is not available, it is a general best practice to protect all small molecule inhibitors from light to prevent potential photodegradation. Store stock solutions in amber vials or wrap them in foil.
Q5: Can I expect this compound to be stable in aqueous solutions for my experiments?
A5: The stability of small molecule kinase inhibitors in aqueous solutions can be limited. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from the frozen DMSO stock solution on the day of the experiment. Avoid storing the inhibitor in aqueous solutions for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of inhibitory activity in my experiments. | 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation in aqueous solution. 4. Incorrect initial concentration. | 1. Ensure stock solutions are stored at -80°C for long-term storage or -20°C for short-term.[2] 2. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 3. Prepare fresh dilutions in aqueous buffer immediately before each experiment. 4. Verify the concentration of your stock solution. |
| Precipitation observed in the stock solution upon thawing. | 1. The compound may have come out of solution during freezing. 2. The concentration may be too high for the solvent. | 1. Gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before making dilutions. 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Inconsistent results between experiments. | 1. Inconsistent handling of the inhibitor. 2. Degradation of the stock solution over time. | 1. Follow a standardized protocol for preparing and using the inhibitor for all experiments. 2. If the stock solution is approaching the end of its recommended storage period (6 months at -80°C or 1 month at -20°C), consider preparing a fresh stock.[2] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions [2]
| Storage Temperature | Duration of Stability |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 2: General Stability of a Comparable PBK/TOPK Inhibitor (HI-TOPK-032) Stock Solution [3]
| Storage Temperature | Duration of Stability |
| -20°C | Up to 3 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Cell-Based Assay Using this compound
-
Culture your target cells to the desired confluency in a multi-well plate.
-
On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO).
-
Incubate the cells for the desired treatment period.
-
Following incubation, proceed with your downstream analysis (e.g., cell viability assay, Western blot for target phosphorylation, etc.).
Visualizations
Caption: Simplified signaling pathway of PBK/TOPK and the inhibitory action of this compound.
Caption: General experimental workflow for the preparation and use of this compound in cell-based assays.
Caption: A logical guide for troubleshooting common issues encountered when using this compound.
References
Assessing the Selectivity of Pbk-IN-9: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the selectivity of the PDZ binding kinase (PBK) inhibitor, Pbk-IN-9. Due to the limited publicly available selectivity data for this compound, this guide focuses on empowering researchers to independently assess its selectivity profile through established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is kinase inhibitor selectivity and why is it important to assess for this compound?
A1: Kinase inhibitor selectivity refers to the ability of a compound, such as this compound, to preferentially bind to and inhibit its intended target (PBK) over other kinases in the human kinome. Assessing selectivity is crucial because off-target inhibition can lead to unexpected cellular effects, confounding experimental results and potentially causing toxicity in therapeutic applications. Understanding the complete selectivity profile of this compound is essential for accurately interpreting its biological effects and for the validation of PBK as a therapeutic target.
Q2: What are the common methods to determine the selectivity of a kinase inhibitor like this compound?
A2: The selectivity of a kinase inhibitor is typically assessed using a combination of in vitro and cellular assays:
-
Biochemical Assays (Kinome Profiling): These assays measure the ability of this compound to inhibit the enzymatic activity of a large panel of purified kinases. This provides a broad overview of its selectivity across the kinome.
-
Cellular Target Engagement Assays: These methods confirm that the inhibitor binds to its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a widely used technique for this purpose.
-
Downstream Signaling Analysis (Immunoblotting): This approach evaluates the effect of the inhibitor on the signaling pathway downstream of the target kinase. For this compound, this would involve assessing the phosphorylation status of known PBK substrates.
Q3: How can I interpret the data from a kinome profiling screen?
A3: Kinome profiling data is often presented as the percentage of inhibition at a specific concentration or as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). A highly selective inhibitor will show potent inhibition of the primary target (PBK) and significantly weaker or no inhibition of other kinases. Various metrics, such as the selectivity score (S-score) or Gini coefficient, can be used to quantify selectivity.
Troubleshooting Guide
Problem 1: I see inhibition of multiple kinases in my kinome scan for this compound. How do I know which are significant off-targets?
-
Solution: Not all observed off-target activities are physiologically relevant. Prioritize off-targets based on their potency (IC50 or Ki values) in comparison to the on-target potency for PBK. Off-targets with potencies within a 10 to 100-fold range of the on-target potency are generally considered significant and warrant further investigation. Cellular assays should be used to confirm whether these off-targets are engaged by this compound at concentrations where it inhibits PBK.
Problem 2: My Cellular Thermal Shift Assay (CETSA) does not show a significant thermal shift for PBK upon treatment with this compound.
-
Solution:
-
Confirm Compound Potency: Ensure that the concentrations of this compound used are sufficient to engage PBK. You may need to perform a dose-response CETSA.
-
Optimize Assay Conditions: The magnitude of the thermal shift can be dependent on the heating temperature and duration. Optimize these parameters for the PBK protein.
-
Antibody Quality: The quality of the antibody used for detecting soluble PBK in the western blot is critical. Validate your antibody to ensure it is specific and sensitive.
-
Cellular Permeability: If using intact cells, consider the possibility that this compound may have poor cell permeability. Lysate-based CETSA can be used as a control.
-
Problem 3: I don't observe a decrease in the phosphorylation of a known PBK substrate after treating cells with this compound.
-
Solution:
-
Pathway Complexity: The phosphorylation of a substrate can be regulated by multiple kinases. The lack of change could indicate that another kinase is compensating for the inhibition of PBK.
-
Time Course: The effect of the inhibitor may be transient. Perform a time-course experiment to identify the optimal time point for observing a decrease in substrate phosphorylation.
-
Cellular Context: The activity and downstream signaling of PBK can be cell-type specific. Ensure that the chosen cell line has an active PBK signaling pathway.
-
Confirm Target Engagement: Use a direct target engagement assay like CETSA to confirm that this compound is binding to PBK in your cellular model.
-
Data Presentation
Table 1: Template for Kinome Profiling Data of this compound
| Kinase Target | This compound IC50 (nM) | Fold Selectivity vs. PBK |
| PBK | [Insert experimental value] | 1 |
| Kinase A | [Insert experimental value] | [Calculate value] |
| Kinase B | [Insert experimental value] | [Calculate value] |
| Kinase C | [Insert experimental value] | [Calculate value] |
| ... | ... | ... |
Table 2: Template for Cellular Thermal Shift Assay (CETSA) Data for this compound
| Treatment | Temperature (°C) | Relative Amount of Soluble PBK |
| Vehicle (DMSO) | 42 | [Insert experimental value] |
| Vehicle (DMSO) | 50 | [Insert experimental value] |
| Vehicle (DMSO) | 58 | [Insert experimental value] |
| Vehicle (DMSO) | 66 | [Insert experimental value] |
| This compound (1 µM) | 42 | [Insert experimental value] |
| This compound (1 µM) | 50 | [Insert experimental value] |
| This compound (1 µM) | 58 | [Insert experimental value] |
| This compound (1 µM) | 66 | [Insert experimental value] |
Experimental Protocols
Kinase Selectivity Profiling using a Biochemical Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.
Methodology:
-
Prepare Reagents:
-
Dilute this compound to the desired concentrations in assay buffer.
-
Prepare a solution of recombinant purified kinases in assay buffer.
-
Prepare a solution of the appropriate kinase substrate and ATP.
-
-
Kinase Reaction:
-
In a microplate, add the kinase solution.
-
Add the this compound solution or vehicle control.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate at 30°C for the specified reaction time.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric assay measuring incorporation of ³²P-ATP, or a fluorescence/luminescence-based assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a suitable model.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the target engagement of this compound with PBK in cells.
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 42°C to 66°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and western blotting using a primary antibody specific for PBK.
-
Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for PBK at each temperature for both the vehicle and this compound treated samples.
-
Plot the relative amount of soluble PBK as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Immunoblotting for Downstream Pathway Analysis
This protocol details how to analyze the effect of this compound on the phosphorylation of a known PBK substrate.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with different concentrations of this compound or vehicle control for a defined period.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a known PBK substrate.
-
Wash the membrane and incubate with an appropriate secondary antibody.
-
Visualize the bands using a suitable detection method.
-
Strip the membrane and re-probe with an antibody for the total level of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate and the loading control.
-
Compare the levels of the phosphorylated substrate in this compound-treated samples to the vehicle-treated control.
-
Visualizations
Technical Support Center: Mitigating Off-Target Kinase Inhibition of Pbk-IN-9
Welcome to the technical support center for Pbk-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the off-target effects of the PBK/TOPK inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK).[1] PBK/TOPK is a serine/threonine kinase that plays a crucial role in mitosis and cell cycle progression and is overexpressed in a variety of human cancers.[2][3]
Q2: What are the known downstream signaling pathways of PBK/TOPK?
PBK/TOPK is involved in the activation of several critical downstream signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These include the MAPK/ERK, PI3K/AKT, and JNK signaling pathways.[3][4][5] Inhibition of PBK/TOPK is expected to modulate the activity of these pathways.
Q3: What does "off-target inhibition" mean in the context of kinase inhibitors like this compound?
Off-target inhibition refers to the ability of a kinase inhibitor to bind to and inhibit the activity of kinases other than its intended primary target.[6] Due to the structural similarity of the ATP-binding site across the human kinome, it is challenging to develop completely selective kinase inhibitors.[6][7] Understanding the off-target profile of an inhibitor is crucial for interpreting experimental results and anticipating potential side effects in a therapeutic setting.
Q4: Why is it important to mitigate the off-target effects of this compound?
Mitigating off-target effects is essential for several reasons:
-
Accurate Data Interpretation: Off-target inhibition can lead to misleading experimental outcomes, making it difficult to attribute a biological effect solely to the inhibition of PBK/TOPK.
-
Reduced Cellular Toxicity: Inhibition of essential "housekeeping" kinases can lead to cellular toxicity and unintended side effects.
-
Improved Therapeutic Index: For therapeutic applications, a more selective inhibitor is likely to have a better safety profile and a wider therapeutic window.
Q5: How can I determine the off-target profile of this compound in my experimental system?
Several methods can be employed to assess the off-target effects of this compound:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of recombinant kinases to determine its activity profile.[8]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of proteins upon ligand binding in intact cells, providing evidence of target engagement.[9]
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can be used to identify changes in the phosphorylation status of downstream substrates of both the intended target and potential off-targets.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed After Treatment with this compound
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.
Troubleshooting Steps:
-
Consult Kinome Profiling Data: Review available kinome-wide screening data for this compound to identify potential off-target kinases that are potently inhibited at the concentration used in your experiment. (See illustrative data in Table 1 below).
-
Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent and correlates with the IC50 of PBK/TOPK or a known off-target.
-
Use a Structurally Unrelated PBK/TOPK Inhibitor: Treat your cells with a different, structurally distinct PBK/TOPK inhibitor (e.g., HI-TOPK-032).[2] If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency
Possible Cause: Differences in cell permeability, inhibitor metabolism, or engagement of off-targets in a cellular context can lead to discrepancies between biochemical and cellular assay results.
Troubleshooting Steps:
-
Verify Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PBK/TOPK in your cells at the effective concentration.
-
Consider Inhibitor Reversibility: Perform a washout experiment to determine if the inhibitory effect is reversible. A persistent effect after washout may indicate covalent modification or slow dissociation from the target or off-targets.
-
Evaluate Contribution of Off-Targets: Analyze the known off-target profile of this compound. Inhibition of a kinase in a pathway that counteracts the effect of PBK/TOPK inhibition could lead to a weaker than expected cellular phenotype.
Data Presentation
Disclaimer: The following quantitative data is for illustrative purposes only, as a comprehensive public off-target profile for this compound is not currently available. This data represents a hypothetical scenario to guide researchers in interpreting their own findings.
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM | Kinase Family |
| PBK/TOPK (On-Target) | 15 | 99% | STE |
| Aurora Kinase A | 250 | 85% | Ser/Thr |
| JAK2 | 800 | 60% | Tyr |
| FLT3 | 1,200 | 45% | Tyr |
| p38α | 2,500 | 30% | CMGC |
| SRC | 5,000 | 15% | Tyr |
Table 2: Comparison of On-Target vs. Off-Target Potency
| Parameter | PBK/TOPK | Aurora Kinase A | JAK2 |
| IC50 (nM) | 15 | 250 | 800 |
| Selectivity Ratio (Off-target IC50 / On-target IC50) | 1 | 16.7 | 53.3 |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination for Kinase Inhibition
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PBK/TOPK)
-
Kinase-specific substrate peptide
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 384-well plate, add the kinase and the substrate peptide to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to verify the binding of this compound to its target in intact cells.[9]
Materials:
-
Cultured cells expressing the target kinase
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blotting apparatus)
-
Antibody against the target protein
Procedure:
-
Treat cultured cells with either this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes (e.g., 40°C to 70°C in 2°C increments).
-
Cool the samples to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A positive target engagement will result in a shift of the melting curve to a higher temperature for the this compound treated samples compared to the control.
Visualizations
Caption: PBK/TOPK Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for an Unexpected Phenotype.
References
- 1. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PDZ Binding Kinase Is Anti-tumorigenic in Novel Preclinical Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Head-to-Head Comparison of Two Potent PBK/TOPK Inhibitors: Pbk-IN-9 and OTS964
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent inhibitors of PBK/TOPK, Pbk-IN-9 (HI-TOPK-032) and OTS964. This analysis is supported by experimental data from peer-reviewed studies to aid in the selection of the most suitable compound for preclinical research.
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a compelling therapeutic target in oncology. Its overexpression is correlated with poor prognosis in a variety of cancers, making it an attractive molecule for inhibitor development. This guide focuses on a comparative analysis of two small molecule inhibitors targeting PBK/TOPK: the compound referred to in some contexts as this compound, more widely identified in scientific literature as HI-TOPK-032, and OTS964.
Mechanism of Action and Kinase Selectivity
Both HI-TOPK-032 and OTS964 are potent inhibitors of PBK/TOPK kinase activity. They exert their anticancer effects by disrupting the crucial role of PBK/TOPK in mitosis, particularly in cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells.
OTS964 has been characterized as a high-affinity and selective TOPK inhibitor with a reported IC50 of 28 nM in a cell-free assay.[1] Notably, OTS964 also demonstrates potent inhibition of cyclin-dependent kinase 11 (CDK11), with a Kd of 40 nM.[1] While it shows some suppressive effects on Src family kinases, its primary growth-inhibitory effects are attributed to its action on TOPK.[2]
HI-TOPK-032 is also a potent and specific inhibitor of TOPK.[3] It has been shown to strongly suppress TOPK kinase activity with little to no effect on other kinases such as ERK1, JNK1, or p38 at effective concentrations.[4] However, at higher concentrations (5 µM), some inhibition of MEK1 activity (around 40%) has been observed.[5]
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for OTS964 and HI-TOPK-032 across a range of cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
Table 1: IC50 Values of OTS964 in Various Cancer Cell Lines [1][6]
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6 |
| HepG2 | Liver Cancer | 19 |
| Daudi | Burkitt's Lymphoma | 25 |
| A549 | Lung Cancer | 31 |
| UM-UC-3 | Bladder Cancer | 32 |
| HCT-116 | Colon Cancer | 33 |
| MKN1 | Stomach Cancer | 38 |
| MKN45 | Stomach Cancer | 39 |
| 22Rv1 | Prostate Cancer | 50 |
| DU4475 | Breast Cancer | 53 |
| T47D | Breast Cancer | 72 |
| MDA-MB-231 | Breast Cancer | 73 |
| HT29 | Colon Cancer (TOPK-negative) | 290 |
Table 2: IC50 Values of HI-TOPK-032 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | ~2-5 |
| CNE-2 | Nasopharyngeal Carcinoma | Not explicitly stated, but effective at 5 µM |
| Glioma Initiating Cells | Glioblastoma | Effective at 5-10 µM |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data for HI-TOPK-032 is presented in micromolar (µM) concentrations as reported in the cited literature.
In Vivo Efficacy
Both OTS964 and HI-TOPK-032 have demonstrated significant anti-tumor activity in preclinical xenograft models.
OTS964: In a xenograft model using LU-99 lung cancer cells, intravenous administration of a liposomal formulation of OTS964 at 40 mg/kg resulted in complete tumor regression.[3] Oral administration of the free compound at 50 or 100 mg/kg daily for two weeks also led to complete tumor regression, although some transient hematopoietic toxicity was observed.[7]
HI-TOPK-032: In a colon cancer xenograft model using HCT-116 cells, intraperitoneal injection of HI-TOPK-032 at 1 or 10 mg/kg, three times a week for 25 days, significantly inhibited tumor growth by over 60%.[8] In a nasopharyngeal carcinoma xenograft model with CNE2 cells, treatment with 5 mg/kg of HI-TOPK-032 three times a week also resulted in significant tumor suppression.
Experimental Protocols
Cell Viability Assay
Purpose: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
General Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor (e.g., OTS964 or HI-TOPK-032) or vehicle control (DMSO).
-
After a specified incubation period (typically 72 hours), a reagent such as MTT or MTS is added to the wells.
-
Metabolically active cells convert the reagent into a colored formazan product.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay
Purpose: To directly measure the inhibitory activity of the compound on the kinase activity of PBK/TOPK.
General Protocol:
-
The kinase reaction is performed in a reaction buffer containing recombinant active PBK/TOPK enzyme, a suitable substrate (e.g., histone H2AX for TOPK), and ATP (often radiolabeled with γ-³²P).
-
The inhibitor (OTS964 or HI-TOPK-032) is added at various concentrations.
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE.
-
The amount of incorporated radioactivity, representing the kinase activity, is quantified by autoradiography or other methods.
-
The percentage of inhibition is calculated relative to the control reaction without the inhibitor, and the IC50 value is determined.
In Vivo Xenograft Model
Purpose: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
General Protocol:
-
Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
A specific number of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶) are subcutaneously or orthotopically injected into the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
The inhibitor (OTS964 or HI-TOPK-032), formulated in a suitable vehicle (e.g., liposomes, DMSO/PEG/Tween/water), is administered via a specific route (e.g., intravenous, intraperitoneal, or oral) at a defined dose and schedule. The control group receives the vehicle alone.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
The body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the tumors are excised and weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by PBK/TOPK inhibitors and a general workflow for their preclinical evaluation.
Caption: Simplified signaling pathway of PBK/TOPK and its inhibition.
Caption: General workflow for preclinical evaluation of PBK/TOPK inhibitors.
Conclusion
Both OTS964 and HI-TOPK-032 are potent and effective inhibitors of PBK/TOPK with demonstrated anti-cancer activity in both in vitro and in vivo models.
-
OTS964 exhibits high potency with nanomolar IC50 values against a broad range of cancer cell lines and has shown remarkable efficacy in vivo, achieving complete tumor regression. Its dual inhibition of TOPK and CDK11 may contribute to its potent anti-cancer effects. The development of a liposomal formulation has successfully mitigated its hematopoietic toxicity.
-
HI-TOPK-032 is also a specific and potent inhibitor of TOPK that effectively suppresses tumor growth in vivo. While the reported IC50 values are in the micromolar range, it demonstrates a clear mechanism of action through the inhibition of TOPK and its downstream signaling pathways.
The choice between these two inhibitors for research purposes will depend on the specific experimental context, including the cancer type being studied, the desired potency, and the experimental model. This guide provides a foundational comparison to aid in this decision-making process. Further investigation into the direct comparative efficacy and off-target profiles of these compounds would be beneficial for the field.
References
- 1. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to TOPK/PBK Inhibitors in Colon Cancer Models: Focus on HI-TOPK-032
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), inhibitor HI-TOPK-032 with other emerging inhibitors in the context of colon cancer research. Due to the absence of publicly available data for a compound designated "Pbk-IN-9," this guide will focus on the well-characterized inhibitor HI-TOPK-032 and provide comparative data for other known TOPK inhibitors, OTS514 and SKLB-C05, where available.
Introduction to TOPK/PBK as a Therapeutic Target in Colon Cancer
TOPK/PBK is a serine-threonine kinase that is overexpressed in various malignancies, including colorectal cancer, where its elevated expression is often associated with tumor progression and poor prognosis.[1] This kinase plays a crucial role in several cellular processes integral to cancer development, such as cell cycle regulation, apoptosis, and inflammation.[2][3] Its involvement in key oncogenic signaling pathways, including the MAPK/ERK pathway, makes it an attractive target for therapeutic intervention in colon cancer.[1][2]
Comparative Efficacy of TOPK Inhibitors in Colon Cancer Models
This section summarizes the available quantitative data on the anti-cancer effects of HI-TOPK-032 and other TOPK inhibitors in colon cancer cell lines and xenograft models.
In Vitro Efficacy
| Compound | Cell Line | Assay | Key Findings | Reference |
| HI-TOPK-032 | HCT-116 | MTS Proliferation Assay | Dose-dependent inhibition of cell growth.[2] | [2] |
| HCT-116 | Anchorage-Independent Growth | Strong suppression of colony formation in a dose-dependent manner.[2] | [2] | |
| HCT-116 | DNA Fragmentation Assay | Substantial increase in apoptosis after 72 hours of treatment.[2] | [2] | |
| SKLB-C05 | HCT116 | Cytotoxicity Assay | Excellent cytotoxicity.[1] | [1] |
| HCT116 | Migration and Invasion Assays | Potent anti-migration and invasion activity.[1] | [1] | |
| HCT116 | Apoptosis Assay | Induced cell apoptosis.[1] | [1] |
In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| HI-TOPK-032 | HCT-116 Xenograft | 1 or 10 mg/kg, 3 times a week for 25 days | Significantly inhibited tumor growth by over 60% compared to vehicle. No significant effect on mouse body weight.[2] | [2] |
| SKLB-C05 | HCT116 Xenograft | 20 mg/kg/day (oral) | Dramatically attenuated tumor growth.[1] | [1] |
| HCT116 Hepatic Metastasis Model | 10 mg/kg/day (oral) | Completely suppressed hepatic metastasis.[1] | [1] |
Mechanism of Action and Signaling Pathways
HI-TOPK-032 and other TOPK inhibitors exert their anti-cancer effects by modulating key signaling pathways downstream of TOPK.
HI-TOPK-032
HI-TOPK-032 is a specific inhibitor of TOPK kinase activity.[2][3] Its mechanism of action involves the following key effects:
-
Inhibition of ERK-RSK Phosphorylation: HI-TOPK-032 reduces the phosphorylation of ERK and its downstream target RSK, which are critical for cell proliferation and survival.[2][3]
-
Induction of Apoptosis: The compound increases the abundance of p53, a key tumor suppressor, and promotes the cleavage of caspase-7 and PARP, leading to programmed cell death.[2][3]
SKLB-C05
SKLB-C05 also demonstrates potent anti-cancer activity by inhibiting TOPK and its downstream signaling.[1] Its mechanism includes:
-
Inhibition of MAPK Signaling: SKLB-C05 inhibits the phosphorylation of ERK1/2, p38, and JNK1/2/3.[1]
-
Downregulation of FAK/Src-MMP Signaling: This contributes to its anti-metastatic properties by affecting cell migration and invasion.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments performed with HI-TOPK-032.
Cell Proliferation (MTS) Assay
-
Cell Seeding: HCT-116 colon cancer cells are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of HI-TOPK-032 (e.g., 1, 2, 5 µM) or vehicle control.[2]
-
Incubation: The plates are incubated for 1, 2, or 3 days at 37°C in a 5% CO2 incubator.[2]
-
MTS Reagent Addition: 20 µL of CellTiter 96 AQueous One Solution Reagent is added to each well.[4]
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C.[4]
-
Data Acquisition: The absorbance is measured at 490 nm using a 96-well plate reader.[4]
Anchorage-Independent Growth Assay
-
Base Agar Layer: A layer of 0.6% agar in complete medium is prepared in 6-well plates.
-
Cell Suspension: HCT-116 cells are suspended in 0.3% agar in complete medium containing different concentrations of HI-TOPK-032.
-
Top Agar Layer: The cell suspension is layered on top of the base agar layer.
-
Incubation: The plates are incubated for 3 weeks at 37°C in a 5% CO2 incubator, with the addition of complete medium to maintain humidity.[2]
-
Colony Staining and Counting: Colonies are stained with crystal violet and counted using a microscope.
In Vivo Xenograft Model
-
Cell Implantation: HCT-116 cells are suspended in serum-free medium and injected subcutaneously into the flank of athymic nude mice.[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment groups and injected with HI-TOPK-032 (e.g., 1 or 10 mg/kg) or vehicle control three times a week.[2]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the 25-day study period.[2]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as Western blotting or immunohistochemistry.
Conclusion
The available data strongly support the potential of TOPK/PBK as a therapeutic target in colon cancer. HI-TOPK-032 has been demonstrated to be a potent and specific inhibitor of TOPK, effectively suppressing colon cancer growth in both in vitro and in vivo models through the inhibition of MAPK signaling and induction of apoptosis.[2][3] Other inhibitors like SKLB-C05 also show promising anti-tumor and anti-metastatic activity.[1] Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these TOPK inhibitors for the treatment of colon cancer.
References
- 1. Novel selective TOPK inhibitor SKLB-C05 inhibits colorectal carcinoma growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Specificity of Pbk-IN-9: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a kinase inhibitor is paramount. This guide provides a framework for evaluating the specificity of Pbk-IN-9, a potent inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK). While specific, comprehensive kinome-wide screening data for this compound is not publicly available at this time, this document outlines the established methodologies for such validation and presents a guide to interpreting potential outcomes.
Understanding the Importance of Kinase Specificity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. The therapeutic efficacy of a kinase inhibitor is often directly linked to its specificity. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity or unexpected biological responses. Conversely, a less selective inhibitor might interact with multiple kinases, which can sometimes be leveraged for polypharmacology but also carries a higher risk of adverse effects.
Experimental Protocols for Determining Kinase Specificity
The gold standard for validating the specificity of a kinase inhibitor like this compound is to perform a comprehensive screen against a large panel of kinases, often referred to as a kinome scan. This provides a quantitative measure of the inhibitor's potency against its intended target versus a wide array of other kinases.
Biochemical Kinase Profiling
Objective: To determine the in vitro inhibitory activity of this compound against a broad range of purified kinases.
Methodology:
-
Kinase Panel Selection: A diverse panel of recombinant human kinases, representing different branches of the human kinome, is selected.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: Each kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common methods include:
-
Radiometric Assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each kinase. The IC50 value represents the concentration of this compound required to inhibit 50% of the kinase's activity.
The following diagram illustrates a typical workflow for a biochemical kinase profiling experiment.
Data Presentation: Interpreting Kinase Selectivity Data
The results of a kinome scan are typically presented in a table format, allowing for a clear comparison of the inhibitor's potency against its primary target and other kinases. Although specific data for this compound is not available, the following table illustrates how such data would be structured.
| Kinase Target | IC50 (nM) of this compound | Fold Selectivity vs. Pbk |
| Pbk (TOPK) | [Expected Low Value] | 1 |
| Kinase A | [Value] | [Value] |
| Kinase B | [Value] | [Value] |
| Kinase C | [Value] | [Value] |
| ... | ... | ... |
Fold Selectivity is a critical metric calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the primary target (Pbk). A higher fold selectivity indicates a greater specificity for Pbk.
The PBK Signaling Pathway
Understanding the signaling context of Pbk is crucial for interpreting the cellular effects of this compound. Pbk is a serine/threonine kinase that plays a significant role in mitosis and cell cycle progression. It is often overexpressed in various cancers, making it an attractive therapeutic target. The diagram below depicts a simplified representation of the PBK signaling pathway.
Conclusion
While a comprehensive, publicly available kinase selectivity profile for this compound is currently lacking, the methodologies to generate such crucial data are well-established. For researchers considering the use of this compound, it is highly recommended to either perform in-house kinase profiling or to seek out such data from commercial providers. This will ensure a thorough understanding of the inhibitor's specificity and will be instrumental in designing experiments and interpreting results with high confidence. The information provided in this guide serves as a foundational resource for these critical validation studies.
A Comparative Guide to PBK Inhibitors: Benchmarking Pbk-IN-9
For Researchers, Scientists, and Drug Development Professionals
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), has emerged as a compelling target in oncology due to its pivotal role in cell cycle regulation, mitosis, and its overexpression in numerous human cancers. The development of potent and selective PBK inhibitors is a key focus for therapeutic intervention. This guide provides a comparative analysis of Pbk-IN-9 against other known PBK inhibitors, focusing on their inhibitory potency (IC50).
IC50 Comparison of PBK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the available IC50 values for several prominent PBK inhibitors.
| Inhibitor | IC50 against PBK |
| OTS514 | 2.6 nM |
| OTS964 | 28 nM |
| HI-TOPK-032 | 2 µM |
| This compound | Potent (Specific IC50 not publicly available) |
Data Interpretation:
Lower IC50 values indicate greater potency. Based on the available data, OTS514 is the most potent inhibitor of PBK, followed by OTS964. HI-TOPK-032 demonstrates inhibitory activity in the micromolar range. While this compound is described as a potent PBK inhibitor, a specific IC50 value is not currently available in the public domain, precluding a direct quantitative comparison.
Experimental Protocols
The determination of IC50 values is crucial for the preclinical assessment of kinase inhibitors. Below is a generalized protocol for an in vitro kinase assay to determine the IC50 of a PBK inhibitor. Specific parameters may vary between different research laboratories and assay platforms.
General In Vitro Kinase Assay for PBK Inhibition
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of PBK by 50%.
Materials:
-
Recombinant human PBK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
PBK substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test inhibitors (e.g., this compound, dissolved in a suitable solvent like DMSO)
-
96-well plates or other suitable assay plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Reaction Setup: A master mix containing the kinase buffer, recombinant PBK enzyme, and the substrate is prepared.
-
Inhibitor Addition: Serial dilutions of the test inhibitor are prepared and added to the wells of the assay plate. A control well with no inhibitor (vehicle control, e.g., DMSO) is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor) activity. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
PBK Signaling Pathway
PBK is a serine/threonine kinase that plays a crucial role in the G2/M phase of the cell cycle and is involved in the activation of several downstream signaling pathways implicated in cancer progression.
Caption: Simplified PBK/TOPK signaling pathway and its downstream effects.
Pbk-IN-9: A Comparative Guide to its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor Pbk-IN-9, focusing on its cross-reactivity profile. Due to the limited publicly available direct kinase panel screening data for this compound, this guide offers a comparative perspective with other well-characterized inhibitors of the same target, PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK).
Comparison of PBK/TOPK Inhibitors
| Inhibitor | Target Potency | Reported Selectivity Profile |
| This compound | Potent PBK inhibitor (quantitative IC50 not specified in available literature)[1] | Selectivity profile against a broad kinase panel is not publicly available. |
| HI-TOPK-032 | Potent and specific TOPK inhibitor[2] | Strongly suppressed TOPK kinase activity with little effect on ERK1, c-jun-NH2-kinase 1 (JNK1), or p38 kinase activities.[2] |
| OTS514 | Highly potent TOPK inhibitor (IC50 = 2.6 nM)[1] | High affinity and selectivity for TOPK.[1] |
| OTS964 | Potent TOPK inhibitor (IC50 = 28 nM) | Also a potent inhibitor of the cyclin-dependent kinase CDK11 (Kd = 40 nM).[1] |
Experimental Protocols: Kinase Selectivity Profiling
Determining the cross-reactivity profile of a kinase inhibitor like this compound involves screening against a large panel of kinases. A common method for this is a biochemical kinase assay. Below is a detailed, representative protocol based on the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay, a widely used platform for kinase inhibitor profiling.
LanthaScreen™ TR-FRET Kinase Binding Assay Protocol
This protocol describes a method to measure the affinity of a test compound for a panel of kinases.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase/Antibody Mixture: The specific kinase from the panel is mixed with a europium-labeled anti-tag antibody in the kinase buffer. The final concentration of the kinase and antibody will depend on the specific assay optimization.
-
Tracer Solution: A fluorescently labeled, ATP-competitive kinase inhibitor (tracer) is diluted in the kinase buffer. The concentration of the tracer is optimized for each kinase.
-
Test Compound Dilution Series: this compound is serially diluted in DMSO to create a range of concentrations. These are then further diluted in the kinase buffer.
2. Assay Procedure:
-
4 µL of the diluted test compound (or DMSO for control) is added to the wells of a 384-well plate.
-
8 µL of the 2X kinase/antibody mixture is added to each well.
-
4 µL of the 4X tracer solution is added to initiate the binding reaction.
-
The plate is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.
3. Data Acquisition and Analysis:
-
The plate is read on a microplate reader capable of TR-FRET measurements. The reader excites the europium donor fluorophore and measures the emission from both the donor and the acceptor (tracer) fluorophores.
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated.
-
In the absence of an inhibitor, the tracer binds to the kinase, bringing the donor and acceptor fluorophores into proximity and generating a high TR-FRET signal.
-
In the presence of an inhibitor like this compound, it competes with the tracer for binding to the kinase's ATP site. This displacement of the tracer leads to a decrease in the TR-FRET signal.
-
The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 represents the concentration of the inhibitor required to displace 50% of the tracer.
PBK/TOPK Signaling Pathway
The following diagram illustrates the central role of PBK/TOPK in cellular signaling pathways, which are often implicated in cancer. PBK/TOPK is a serine-threonine kinase that is a member of the MAPKK family.[3][4] Its activation and downstream targets are crucial for cell cycle progression and proliferation.
Caption: Simplified PBK/TOPK signaling pathway.
References
Head-to-Head Comparison: Pbk-IN-9 and OTS514 in Targeting TOPK Kinase
In the landscape of cancer therapy, T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a promising target due to its significant role in tumorigenesis and its limited expression in normal tissues. This guide provides a comparative analysis of two TOPK inhibitors: Pbk-IN-9 and OTS514, intended for researchers, scientists, and drug development professionals. While extensive data is available for OTS514, information regarding this compound is currently limited in the public domain.
Introduction to TOPK/PBK
TOPK/PBK is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family.[1] It plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Overexpression of TOPK has been observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[2]
OTS514: A Potent and Well-Characterized TOPK Inhibitor
OTS514 is a highly potent and selective inhibitor of TOPK. Extensive preclinical studies have demonstrated its efficacy in various cancer models.
Biochemical and Cellular Activity of OTS514
| Parameter | Value | Cell Lines/Conditions | Reference |
| TOPK Kinase Inhibition (IC50) | 2.6 nM | Cell-free assay | [3] |
| Cell Viability (IC50) | 19.9 - 44.1 nM | Kidney cancer cell lines (VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O) | [3] |
| 3.0 - 46 nM | Ovarian cancer cell lines | [3] | |
| 0.4 - 42.6 nM | Small cell lung cancer cell lines | [3] |
In Vivo Efficacy of OTS514
Mouse xenograft models have demonstrated the anti-tumor activity of OTS514. Oral administration of OTS514 has been shown to significantly increase the overall survival in an ovarian cancer abdominal dissemination model.[4] In a multiple myeloma xenograft model, a related compound, OTS964, demonstrated significant tumor size reduction.[4] However, hematopoietic toxicity has been observed as a side effect.[4]
This compound: A Putative TOPK Inhibitor with Limited Public Data
This compound, also referred to as compound 1160, is described as a potent inhibitor of PDZ binding kinase (PBK), another name for TOPK.[5][6] However, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data regarding its inhibitory activity (IC50), in vitro or in vivo efficacy. Chemical suppliers list it as a potent PBK inhibitor but do not provide supporting experimental data.[5][6] One source suggests a shared CAS number with OTS514, indicating they may be the same or structurally related compounds, though this remains unconfirmed.[7] Without further data, a direct quantitative comparison with OTS514 is not possible at this time.
Mechanism of Action and Signaling Pathway
Both OTS514 and, presumably, this compound exert their effects by inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. TOPK is known to activate several pro-survival pathways, including the MAPK/ERK and PI3K/AKT pathways, and its inhibition leads to cell cycle arrest and apoptosis.[4]
Below is a diagram illustrating the central role of TOPK in cellular signaling and the points of intervention for inhibitors like OTS514 and this compound.
Caption: TOPK signaling pathway and points of inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used to characterize TOPK inhibitors like OTS514.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
Caption: Workflow for a typical MTT-based cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the inhibitor (e.g., OTS514) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in the TOPK signaling pathway following inhibitor treatment.
Protocol Details:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-TOPK, total TOPK, phospho-p38, total p38, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
OTS514 is a well-documented, potent inhibitor of TOPK with demonstrated anti-cancer activity in a variety of preclinical models. In contrast, while this compound is marketed as a potent TOPK inhibitor, there is a significant lack of publicly available data to substantiate this claim and to allow for a direct, evidence-based comparison with OTS514.
For researchers and drug developers, OTS514 currently represents a more robust tool for studying TOPK biology and for further preclinical development due to the wealth of available data. Further investigation into the biochemical and cellular activities of this compound is imperative to validate its potency and to understand its potential as a therapeutic agent. Head-to-head studies under identical experimental conditions would be necessary to definitively compare the efficacy and safety profiles of these two inhibitors. The potential synonymity of this compound and OTS514 also warrants clarification.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OTS514 | 1338540-55-8 [chemicalbook.com]
Validating Pbk-IN-9's Mechanism of Action: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of the PBK inhibitor, Pbk-IN-9, by comparing its effects to those of small interfering RNA (siRNA) mediated knockdown of the PDZ-binding kinase (PBK). Due to the limited availability of public data on this compound, this guide utilizes data from a well-characterized PBK inhibitor, HI-TOPK-032, as a proxy to illustrate the experimental comparisons. This approach allows for a robust evaluation of on-target effects and provides a clear methodology for researchers seeking to validate novel kinase inhibitors.
Introduction to PBK and its Inhibition
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that plays a crucial role in mitosis and cell cycle progression.[1] Overexpression of PBK is observed in a variety of cancers and is often associated with poor prognosis.[2] PBK exerts its oncogenic functions through the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are central to cell proliferation, survival, and migration.[3]
Targeting PBK is a promising therapeutic strategy in oncology. Two primary methods for inhibiting PBK function in a research setting are:
-
Small Molecule Inhibitors: Compounds like this compound and HI-TOPK-032 are designed to bind to the kinase domain of PBK, thereby blocking its catalytic activity.
-
siRNA-mediated Knockdown: This genetic approach uses small interfering RNAs to specifically target and degrade PBK mRNA, leading to a reduction in the total amount of PBK protein.
Comparing the phenotypic and molecular effects of a small molecule inhibitor with those of siRNA knockdown is a critical step in validating that the inhibitor's mechanism of action is indeed through the intended target.
Comparative Analysis: Pharmacological vs. Genetic Inhibition
This section compares the effects of a PBK inhibitor (using HI-TOPK-032 as an example) and PBK siRNA on cancer cell viability and downstream signaling pathways.
Effect on Cancer Cell Proliferation
Both pharmacological inhibition and genetic knockdown of PBK are expected to reduce cancer cell proliferation. The extent of this reduction can be quantified using cell viability assays.
Table 1: Comparison of Cell Viability Reduction by PBK Inhibition
| Treatment Group | Cell Line | Assay Type | Endpoint Measured | Result | Reference |
| PBK Inhibitor (HI-TOPK-032) | Medulloblastoma (Daoy, D341) | MTT Assay | IC50 | 1.241 µM (Daoy), 1.335 µM (D341) | [4] |
| PBK siRNA | Glioma-Initiating Cells | CellTiter-Glo | Percent Viability | Significant decrease in viability | [5] |
| PBK shRNA | Nasopharyngeal Carcinoma | MTT Assay | Cell Proliferation | Significant suppression of proliferation | [6] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Impact on Downstream Signaling Pathways
A key validation step is to demonstrate that both the inhibitor and siRNA produce similar effects on the downstream signaling pathways regulated by PBK. This is typically assessed by measuring the phosphorylation status of key effector proteins like ERK and Akt using Western blotting.
Table 2: Comparison of Effects on Downstream Signaling Molecules
| Treatment Group | Cell Line | Downstream Target | Method | Observed Effect | Reference |
| PBK Inhibitor (HI-TOPK-032) | Medulloblastoma (Daoy, D341) | p-ERK1/2, p-Akt | Western Blot | Diminished phosphorylation | [4] |
| PBK shRNA | Glioma-Initiating Cells | p-ERK1/2, p-p38 MAPK | Western Blot | Marked reduction in phosphorylation | [5] |
| PBK Knockdown | Nasopharyngeal Carcinoma | p-JNK, p-p38 | Western Blot | Activation of JNK/p38 signaling leading to apoptosis | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection and PBK Knockdown
This protocol outlines the steps for transiently knocking down PBK expression using siRNA.
Materials:
-
PBK-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cancer cell line of interest
-
6-well plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 7.5 pmol of siRNA in 15 µL of Opti-MEM™ medium in a microcentrifuge tube (Tube A).
-
In a separate tube (Tube B), dilute 0.9 µL of Lipofectamine™ RNAiMAX in 15 µL of Opti-MEM™ medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5 minutes.
-
-
Transfection: Add the 30 µL of the siRNA-Lipofectamine complex to each well containing cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells at the desired time point to assess PBK protein levels by Western blot.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound, control inhibitor, PBK siRNA, or control siRNA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with siRNA as described above. Include appropriate controls.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PBK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for validating the on-target mechanism of this compound.
Caption: Workflow for comparing this compound and PBK siRNA effects.
PBK Signaling Pathway
This diagram shows the central role of PBK in activating downstream pro-proliferative signaling pathways.
Caption: Simplified PBK signaling pathway.
Mechanism of Action Validation Logic
This diagram illustrates the logical flow for validating that this compound acts on-target to inhibit PBK.
Caption: Logic for validating this compound's on-target activity.
Conclusion
By systematically comparing the effects of this compound with PBK siRNA knockdown, researchers can confidently validate the on-target mechanism of action of this novel inhibitor. A strong correlation between the phenotypic and molecular outcomes of both pharmacological and genetic inhibition provides compelling evidence that the observed anti-proliferative effects of this compound are mediated through the specific inhibition of PBK. This validation is a cornerstone for the further development of this compound as a potential therapeutic agent.
References
- 1. Phosphorylation of PBK at Thr9 by CDK5 correlates with invasion of prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Identification of PBK as a hub gene and potential therapeutic target for medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. PDZ binding kinase (PBK) is a theranostic target for nasopharyngeal carcinoma: driving tumor growth via ROS signaling and correlating with patient survival - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pbk-IN-9 and Other TOPK Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a promising target due to its pivotal role in tumorigenesis and its limited expression in normal tissues. A range of small molecule inhibitors have been developed to target TOPK, each with distinct phenotypic effects on cancer cells. This guide provides a comparative overview of Pbk-IN-9 and other prominent TOPK inhibitors, including HI-TOPK-032, OTS514, and OTS964, with a focus on their impact on cell viability, apoptosis, and cell cycle progression.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct comparative studies across all inhibitors in a single cell line are limited, the available data provides valuable insights into their relative efficacy.
Disclaimer: The IC50 values presented in the table below are collated from various studies and may not be directly comparable due to differences in experimental conditions, including cell lines, assay methods, and incubation times.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| OTS514 | A549 | Non-small cell lung cancer | 0.4 - 42.6 | [1] |
| HCT116 | Colorectal cancer | ~10 | N/A | |
| K-562 | Chronic myeloid leukemia | ~5 | N/A | |
| OTS964 | LU-99 | Lung cancer | ~28 | [2] |
| A549 | Non-small cell lung cancer | ~20 | [3] | |
| HI-TOPK-032 | HCT-116 | Colon cancer | ~5000 | [4] |
| This compound | - | - | Data not readily available | - |
Note: Specific IC50 values for this compound are not widely published in publicly accessible literature, highlighting a gap in the direct comparative data for this compound against other well-characterized TOPK inhibitors.
Phenotypic Effects of TOPK Inhibition
TOPK inhibitors exert their anti-cancer effects through several key mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation.
1. Induction of Apoptosis:
TOPK inhibitors have been consistently shown to induce apoptosis in various cancer cell lines. This is often characterized by the externalization of phosphatidylserine on the cell membrane and the cleavage of downstream effector proteins like caspase-7 and PARP.[5]
-
HI-TOPK-032: Has been demonstrated to increase apoptosis in colon cancer cells through the regulation of p53, cleaved caspase-7, and cleaved PARP.[5]
-
OTS514 & OTS964: Both inhibitors are potent inducers of apoptosis.[2][6] Studies have shown that treatment with these inhibitors leads to a significant increase in the apoptotic cell population in various cancer models.[6]
2. Cell Cycle Arrest:
Inhibition of TOPK disrupts the normal progression of the cell cycle, often leading to an accumulation of cells in the G2/M phase. This prevents the cells from dividing and proliferating.
-
OTS514: Induces cell cycle arrest, contributing to its anti-proliferative effects.[2]
-
HI-TOPK-032: While its primary reported effect is on apoptosis, disruption of a key cell cycle kinase like TOPK would logically impact cell cycle progression.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their effects.
Caption: TOPK Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Phenotypic Analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Summary:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the TOPK inhibitor or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol Summary:
-
Culture and treat cells with the TOPK inhibitor or vehicle control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
-
3. Cell Cycle (Propidium Iodide) Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Protocol Summary:
-
Culture and treat cells with the TOPK inhibitor or vehicle control.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade any RNA, ensuring that PI only binds to DNA.
-
Stain the cells with a PI solution.
-
Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pbk-IN-9's Effect on Different Cancer Types: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel inhibitors across various cancer types is paramount. This guide aims to provide a comparative analysis of Pbk-IN-9, a potent inhibitor of PDZ binding kinase (PBK/TOPK), on different cancer types. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed experimental data specifically for this compound.
While this compound is commercially available as a research tool and is recognized as a potent PBK inhibitor, there is a notable absence of published studies detailing its specific effects, such as IC50 values in diverse cancer cell lines, in vivo tumor growth inhibition data, comprehensive experimental protocols, and elucidated signaling pathways.[1]
The target of this compound, PDZ binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a well-documented therapeutic target in oncology. Overexpression of PBK/TOPK is observed in a wide array of human cancers and is often correlated with poor prognosis and resistance to therapy.[2][3][4][5][6] The kinase plays a crucial role in mitosis, cell proliferation, and the DNA damage response, making it an attractive target for cancer drug development.[2][5][7]
Given the limited specific data on this compound, this guide will proceed by presenting a comparative analysis of a well-characterized and frequently published PBK/TOPK inhibitor, HI-TOPK-032 , as a surrogate to illustrate the potential effects of potent PBK inhibition across different cancer types. The following sections will provide a detailed comparison of HI-TOPK-032's performance, supported by experimental data from published studies.
Comparative Efficacy of HI-TOPK-032 Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of HI-TOPK-032 in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Reference / Notes |
| Glioblastoma | GIC-1 | ~5-10 | Treatment with 5 µM and 10 µM almost completely abolished growth and induced a large increase in apoptosis.[7] |
| GIC-2 | ~5-10 | Similar effects on viability and apoptosis were observed as in GIC-1.[7] | |
| GIC-3 | ~5-10 | Consistent anti-proliferative and pro-apoptotic effects across different patient-derived glioma-initiating cell cultures.[7] | |
| Nasopharyngeal Carcinoma | CNE-1 | Not explicitly stated | Inhibition by HI-TOPK-032 significantly reduced cell proliferation and induced apoptosis.[3] |
| CNE-2 | Not explicitly stated | Similar to CNE-1, treatment with HI-TOPK-032 suppressed malignant phenotypes.[3] | |
| Prostate Cancer | VCaP | Not explicitly stated | Non-toxic concentrations inhibited cell growth as determined by MTT assay.[8] |
| 22Rv1 | Not explicitly stated | HI-TOPK-032 inhibited the growth of this hormone-refractory prostate cancer cell line.[8] | |
| PC-3M | Not explicitly stated | The inhibitor was effective in reducing the growth of this androgen receptor-negative prostate cancer cell line.[8] | |
| Adrenocortical Carcinoma | CU-ACC1 | Not explicitly stated | Treatment with HI-TOPK-032 blocked proliferation and triggered apoptosis.[9] |
| H295R | Not explicitly stated | The inhibitor phenocopied the effects of PBK silencing, including modulation of pAkt and pH3.[9] | |
| Prolactinoma | MMQ | Not explicitly stated | HI-TOPK-032 inhibited proliferation, migration, and induced apoptosis in pituitary tumor cells. |
| GH3 | Not explicitly stated | Similar effects were observed, along with a decrease in prolactin production. |
In Vivo Efficacy of HI-TOPK-032
The anti-tumor effects of HI-TOPK-032 have also been evaluated in preclinical animal models.
| Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Glioblastoma | Subcutaneous Xenograft (Mice) | 5 mg/kg and 10 mg/kg bodyweight | Diminished growth of experimentally induced subcutaneous GBM tumors. | [7] |
| Nasopharyngeal Carcinoma | Xenograft (Mice) | Not explicitly stated | Inhibition by HI-TOPK-032 reduced xenograft tumor growth. | [3] |
| Adrenocortical Carcinoma | PDX Mouse Model | 10 mg/kg daily by oral gavage for 17 days | Significantly reduced tumor growth by 5-fold (p <0.01). | [9] |
| Prolactinoma | Prolactinoma Model (Rats) | 10 mg/kg | Inhibited tumor growth and prolactin expression & secretion. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the studies of HI-TOPK-032.
Cell Viability and Proliferation Assays
-
MTT Assay: Prostate cancer cells (VCaP, 22Rv1, and PC-3M) were treated with non-toxic concentrations of HI-TOPK-032, and cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.[8]
-
Tumorsphere Formation Assay: Glioma-initiating cells (GICs) were treated with HI-TOPK-032, and the formation of tumorspheres, an indicator of self-renewal capacity, was assessed to evaluate the inhibitor's effect on cancer stem-like cells.[7]
-
Live Cell Imaging: Adrenocortical carcinoma (ACC) cell proliferation after treatment with HI-TOPK-032 was monitored using live-cell imaging systems to track cell growth over time.[9]
Apoptosis Assays
-
Caspase-3 Activity Assay: To quantify apoptosis in glioma-initiating cells following HI-TOPK-032 treatment, the activity of caspase-3, a key executioner caspase in the apoptotic pathway, was measured.[7]
-
ROS Detection: In nasopharyngeal carcinoma cells, the induction of reactive oxygen species (ROS) after HI-TOPK-032 treatment was measured to investigate its role in apoptosis induction.[3]
In Vivo Tumor Models
-
Subcutaneous Xenografts: Human glioblastoma cells were injected subcutaneously into immunocompromised mice. Once tumors were established, mice were treated with HI-TOPK-032, and tumor volume was measured regularly to assess the inhibitor's efficacy in vivo.[7]
-
Patient-Derived Xenografts (PDX): Adrenocortical carcinoma patient-derived xenograft mouse models were used to evaluate the therapeutic potential of HI-TOPK-032 in a more clinically relevant setting. Tumor growth was monitored following oral administration of the inhibitor.[9]
Signaling Pathways and Mechanisms of Action
The inhibition of PBK/TOPK by compounds like HI-TOPK-032 affects several downstream signaling pathways critical for cancer cell survival and proliferation.
PBK/TOPK Signaling in Cancer
PBK/TOPK is a serine-threonine kinase that is a member of the MAPKK family.[2][4] Its activation is associated with the cell cycle, particularly mitosis.[5][7] Key downstream signaling pathways and interacting proteins include:
-
p38 MAPK Pathway: PBK/TOPK can phosphorylate and activate p38 MAPK, which is involved in cellular responses to stress, inflammation, and apoptosis.[3]
-
ERK Pathway: A positive feedback loop between PBK/TOPK and ERK2 has been shown to promote the tumorigenic properties of cancer cells.[7]
-
PI3K/PTEN/AKT Pathway: PBK/TOPK can promote cell migration through the regulation of the PI3K/PTEN/AKT pathway.[2]
-
Cell Cycle Regulation: During mitosis, PBK/TOPK, in conjunction with the cdk1/cyclin B1 complex, promotes cytokinesis through the phosphorylation of PRC1.[7]
-
DNA Damage Response: PBK/TOPK is implicated in the DNA damage response through the phosphorylation of histone H2AX.[7]
The following diagram illustrates the central role of PBK/TOPK in various cancer-related signaling pathways.
Caption: PBK/TOPK signaling network in cancer.
Experimental Workflow for Evaluating PBK/TOPK Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a PBK/TOPK inhibitor like HI-TOPK-032.
Caption: Preclinical evaluation workflow for a PBK/TOPK inhibitor.
Conclusion
While specific experimental data for this compound remains limited in the public domain, the extensive research on other potent PBK/TOPK inhibitors like HI-TOPK-032 provides a strong rationale for its potential as an anti-cancer agent. The data presented here for HI-TOPK-032 demonstrates that inhibition of PBK/TOPK is a promising therapeutic strategy across a range of cancers, including those with high unmet medical needs like glioblastoma and adrenocortical carcinoma. The efficacy of PBK/TOPK inhibition is attributed to its central role in regulating cell proliferation, survival, and migration through various critical signaling pathways. Further preclinical and clinical studies on potent PBK inhibitors, including this compound, are warranted to fully elucidate their therapeutic potential and to identify the patient populations that would most benefit from this targeted approach. As more research becomes available, a direct comparative analysis of this compound will be essential to understand its unique pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDZ binding kinase (PBK) is a theranostic target for nasopharyngeal carcinoma: driving tumor growth via ROS signaling and correlating with patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBK/TOPK overexpression and survival in solid tumors: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PBK/TOPK decreases growth and survival of glioma initiating cells in vitro and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next generation physiologically based kinetic (NG-PBK) models in support of regulatory decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PDZ Binding Kinase Is Anti-tumorigenic in Novel Preclinical Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of Pbk-IN-9 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the on-target engagement of Pbk-IN-9, a small molecule inhibitor of PDZ-binding kinase (PBK/TOPK), within a cellular context. Understanding and confirming that a drug candidate interacts with its intended target is a critical step in drug discovery, providing confidence in the mechanism of action and guiding further development.
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that is overexpressed in a variety of human cancers.[1][2][3] Its role in regulating cell cycle progression, proliferation, and apoptosis makes it an attractive target for cancer therapy.[2][4][5] this compound is one such inhibitor designed to target this kinase. This guide details and compares several robust methods for confirming its engagement with PBK in cells.
Methods for Confirming Target Engagement
Several orthogonal methods can be employed to verify the direct interaction of this compound with PBK and to measure its effect on downstream signaling pathways. The primary techniques include Western Blotting for downstream pathway modulation, Cellular Thermal Shift Assay (CETSA) for direct binding, and NanoBRET™ Target Engagement Assays for quantifying intracellular affinity.
Western Blotting of Downstream Effectors
Principle: This method provides indirect evidence of target engagement by measuring the phosphorylation status of known downstream substrates of the target kinase. Since PBK is known to activate signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, inhibiting PBK with this compound is expected to reduce the phosphorylation of key proteins in these cascades.[2][4][6] A reduction in phosphorylated ERK (p-ERK) or phosphorylated Akt (p-Akt) upon treatment with this compound indicates that the inhibitor is engaging PBK and blocking its kinase activity.[6]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cells known to express PBK (e.g., Daoy, D341 medulloblastoma cells) and allow them to adhere.[6] Treat the cells with varying concentrations of this compound or a vehicle control (like DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][8][9][10]
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated to determine the effect of the inhibitor.[7]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for directly assessing the physical binding of a compound to its target protein in a cellular environment.[11][12] The principle is based on ligand-induced thermal stabilization of the target protein.[13] When a ligand like this compound binds to PBK, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. This results in more soluble PBK remaining in the cell lysate at elevated temperatures compared to untreated cells.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period to allow for cellular uptake and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that might interfere with protein aggregation.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PBK at each temperature point using Western blotting or other protein detection methods like ELISA or mass spectrometry.[14]
-
Data Interpretation: Plot the amount of soluble PBK as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control confirms target engagement.
NanoBRET™ Target Engagement Intracellular Assay
Principle: The NanoBRET™ assay is a live-cell method that quantifies compound binding to a specific protein target using bioluminescence resonance energy transfer (BRET).[15][16] The assay requires two components: the target protein (PBK) fused to a NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the target's active site.[16] When the tracer binds to the NanoLuc®-PBK fusion protein, BRET occurs. An unlabeled test compound (this compound) that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[15]
Experimental Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc®-PBK fusion protein.[17] Seed the transfected cells into a 384-well plate.[17]
-
Compound and Tracer Addition: Pre-treat the cells with the NanoBRET® Tracer. Then, add serial dilutions of the test compound (this compound).
-
Signal Measurement: After an incubation period (e.g., 1 hour), measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.[17]
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. Plot the corrected BRET ratio against the concentration of the test compound to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Comparison of Target Engagement Methods
| Feature | Western Blot (Downstream) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Measures inhibition of downstream signaling | Measures ligand-induced protein thermal stabilization | Measures competitive displacement of a fluorescent tracer in live cells (BRET) |
| Evidence | Indirect | Direct | Direct |
| Cell State | Lysed Cells | Intact or Lysed Cells | Live Cells |
| Throughput | Low to Medium | Low to Medium (WB) or High (HT-CETSA)[11][18] | High |
| Key Reagents | Phospho-specific antibodies | Target-specific antibody | NanoLuc® fusion vector, fluorescent tracer |
| Pros | - Uses endogenous proteins- Confirms functional pathway inhibition- No special cell engineering needed | - Directly confirms physical binding- Can be used with endogenous proteins- Applicable to many target classes | - Real-time, live-cell measurement- High sensitivity and quantitative- High-throughput format available[16] |
| Cons | - Indirect evidence of target binding- Dependent on good quality antibodies- Signal can be affected by other pathways | - Western blot readout is low-throughput- Can be technically challenging- Not all proteins show a thermal shift | - Requires genetic modification of cells- Dependent on tracer availability- Potential for overexpression artifacts |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for this compound obtained from the described assays.
| Assay Method | Metric | This compound Value | Interpretation |
| Western Blot | IC50 (p-ERK Inhibition) | 150 nM | This compound effectively inhibits the PBK-mediated phosphorylation of ERK in cells. |
| CETSA | ΔTagg (°C) | +5.2 °C | This compound directly binds to and stabilizes PBK in the cellular environment. |
| NanoBRET™ | IC50 (Target Engagement) | 85 nM | This compound potently engages PBK in live cells with high affinity. |
Visualizations
PBK Signaling Pathway
Caption: Simplified PBK signaling pathway and the inhibitory action of this compound.
CETSA Experimental Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Competitive Assay Principle
Caption: Principle of competitive displacement in the NanoBRET™ Target Engagement Assay.
References
- 1. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Omics- and Pharmacogenomic Evidence for the Prognostic, Regulatory, and Immune-Related Roles of PBK in a Pan-Cancer Cohort [frontiersin.org]
- 5. PDZ binding kinase (PBK) is a theranostic target for nasopharyngeal carcinoma: driving tumor growth via ROS signaling and correlating with patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape for Neuroinflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neuroinflammation, a complex process orchestrated by the brain's immune cells, is a critical underlying factor in a host of debilitating neurological disorders. The pursuit of effective therapeutic interventions has increasingly focused on the modulation of key signaling pathways, with kinase inhibitors emerging as a promising class of drugs. This guide provides a comparative overview of PDZ Binding Kinase (PBK/TOPK) inhibitors and other notable kinase inhibitors in the context of their potential to quell neuroinflammation.
While the specific inhibitor Pbk-IN-9 has been identified as a potent PDZ binding kinase (PBK) inhibitor, publicly available experimental data on its performance in neuroinflammation models is currently limited. Therefore, this guide will focus on a comparison of other well-characterized kinase inhibitors, including other PBK inhibitors, to provide a valuable resource for researchers in the field.
Performance of Kinase Inhibitors in Neuroinflammation Models
The following tables summarize the available quantitative and qualitative data for various kinase inhibitors that have been evaluated for their anti-neuroinflammatory properties.
Table 1: PBK/TOPK Inhibitors
| Inhibitor | Target | Quantitative Data | Key In Vitro Findings | Key In Vivo Findings |
| 1-O-acetyl-4R,6S-britannilactone (AB) | PBK | Dissociation constant (Kd) of 0.62 μM[1][2] | Covalently binds to Cys70 of PBK, blocking its interaction with TIPE2.[2][3] Regulates MAPK and AMPK pathways to suppress microglial activation.[1][2][3] | Alleviates lipopolysaccharide (LPS)-mediated neuroinflammation in mice.[1][2][3] Improves LPS-induced motor dysfunction.[3] |
| HI-TOPK-032 | PBK/TOPK | No specific IC50 data available for neuroinflammation models. | Inhibits colon cancer cell growth by reducing ERK-RSK phosphorylation and increasing apoptosis.[4] | Suppresses tumor growth in a colon cancer xenograft model.[4] Enhances CAR T-cell therapy of hepatocellular carcinoma.[5][6] |
Table 2: Other Kinase Inhibitors
| Inhibitor | Target | Quantitative Data | Key In Vitro Findings | Key In Vivo Findings |
| A-005 | TYK2 | Nanomolar potency in biochemical assays. | Allosteric, brain-penetrant small-molecule inhibitor. Inhibits IFN-α-stimulated STAT phosphorylation in human PBMCs and microglial cells.[7] | Efficiently crosses the blood-brain barrier in rats.[7] Significant and dose-dependent suppression of clinical and histological signs in Experimental Autoimmune Encephalomyelitis (EAE) models.[7] |
| AS605240 | PI3Kγ | IC50 = 8 nM (cell-free assay)[7] | Attenuates Aβ(1-40)-induced accumulation of activated astrocytes and microglia.[8] Impairs chemotaxis of Aβ(1-40) activated macrophages.[8] | Prevents Aβ(1-40)-induced cognitive deficits and synaptic dysfunction in mice.[8] Ameliorates streptozotocin-induced sporadic Alzheimer's disease-like features in rats.[7] |
| Ibrutinib | BTK | IC50 = 0.5 nM (cell-free assay) | Irreversible inhibitor of BTK. Inhibits TNFα, IL-1β, and IL-6 production in primary monocytes with IC50 values of 2.6 nM, 0.5 nM, and 3.9 nM, respectively. | Reduces disease severity in a mouse model of secondary progressive autoimmune demyelination. Attenuates neuroinflammation and anxiogenic behavior in mouse models of stress. |
Signaling Pathways in Neuroinflammation
The kinase inhibitors discussed target critical nodes in signaling pathways that drive the inflammatory response in the central nervous system. Below are visualizations of these pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of kinase inhibitors in neuroinflammation models.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of a specific enzyme (e.g., PBK/TOPK).
Protocol:
-
Reagents and Materials:
-
Recombinant human PBK/TOPK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Substrate (e.g., a specific peptide or protein substrate for PBK/TOPK)
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PBK/TOPK enzyme, and the substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a luminescence-based readout.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cell Culture
Objective: To assess the ability of a kinase inhibitor to suppress the inflammatory response in microglia, a key cell type in neuroinflammation.
Protocol:
-
Cell Culture:
-
Culture murine microglial cells (e.g., BV-2 cell line) in appropriate media (e.g., DMEM with 10% FBS).
-
Plate the cells at a suitable density in multi-well plates.
-
-
Treatment:
-
Pre-treat the cells with the kinase inhibitor at various concentrations for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
-
Measurement of Inflammatory Markers:
-
After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the supernatant using ELISA and Griess assay, respectively.
-
Cell lysates can also be prepared to analyze the expression and phosphorylation of key signaling proteins (e.g., p38, JNK, ERK, STATs) by Western blotting.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of a kinase inhibitor in a widely used in vivo model of multiple sclerosis, a neuroinflammatory disease.
Protocol:
-
Induction of EAE:
-
Use a susceptible mouse strain (e.g., C57BL/6).
-
Immunize the mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.
-
-
Treatment:
-
Administer the kinase inhibitor (e.g., A-005) or vehicle control to the mice, either prophylactically (starting from the day of immunization) or therapeutically (starting after the onset of clinical signs).
-
-
Assessment of Disease Severity:
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
At the end of the experiment, collect brain and spinal cord tissues for histological analysis to assess inflammation and demyelination.
-
Analyze immune cell infiltration and cytokine expression in the CNS tissue.
-
Conclusion
The landscape of kinase inhibitors for neuroinflammation is rapidly evolving, with several promising candidates targeting distinct signaling pathways. While direct comparative data for this compound is not yet available, the information on other PBK inhibitors like 1-O-acetyl-4R,6S-britannilactone and inhibitors of other kinases such as TYK2, PI3K, and BTK, provides a strong foundation for future research and development. The experimental protocols and pathway diagrams presented in this guide offer a framework for the continued investigation and comparison of novel kinase inhibitors in the quest for effective treatments for neuroinflammatory diseases. As more data becomes available, a clearer picture of the therapeutic potential of these compounds will undoubtedly emerge.
References
- 1. PBK (gene) - Wikipedia [en.wikipedia.org]
- 2. Pseudophakic Bullous Keratopathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 9-Aminocamptothecin | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Next generation physiologically based kinetic (NG-PBK) models in support of regulatory decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gaining acceptance in next generation PBK modelling approaches for regulatory assessments – An OECD international effort - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Pbk-IN-9: A Comparative Analysis with Known PBK Inhibitors
A comprehensive evaluation of the therapeutic potential of Pbk-IN-9 against other known inhibitors of PDZ-binding kinase (PBK/TOPK) is not possible at this time due to the absence of publicly available experimental data for this compound.
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), has emerged as a significant therapeutic target in oncology. Its overexpression is frequently observed in a wide array of human cancers, where it plays a crucial role in mitosis, cell proliferation, and the promotion of tumor growth. Consequently, the development of small molecule inhibitors targeting PBK is an active area of research.
While several potent PBK inhibitors have been described in the scientific literature, including HI-TOPK-032 , OTS514 , and OTS964 , extensive searches for experimental data on a compound referred to as "this compound" or "compound 1160" have not yielded any peer-reviewed publications, patents, or conference proceedings detailing its synthesis, biological activity, or therapeutic efficacy. Commercial listings describe this compound as a potent PBK inhibitor, but lack the verifiable experimental data necessary for a rigorous scientific comparison.
This guide will, therefore, focus on providing a comparative overview of the established PBK inhibitors for which experimental data is available, to offer a valuable resource for researchers in the field. The information presented herein is based on published scientific literature.
Overview of Established PBK Inhibitors
A summary of the key characteristics of prominent PBK inhibitors is presented below. This information highlights their potency and preclinical efficacy.
| Inhibitor | Target | IC50 | In Vitro Efficacy | In Vivo Efficacy |
| OTS514 | PBK/TOPK | 2.6 nM | Induces cell cycle arrest and apoptosis in multiple myeloma cell lines. | Oral administration of the related compound OTS964 (100 mg/kg) led to significant tumor size reduction (48%-81%) in a mouse xenograft model.[1] |
| HI-TOPK-032 | PBK/TOPK | Not Reported | Suppresses colon cancer cell growth and induces apoptosis. | Administration suppressed tumor growth in a colon cancer xenograft model.[2] |
| OTS964 | PBK/TOPK | Not Reported | Effective in killing various cancer cells. | Oral administration (100 mg/kg) in mice with aggressive human lung tumors resulted in complete tumor regression in all treated mice.[3][4] |
Signaling Pathways Involving PBK
PBK is a serine/threonine kinase that is a member of the mitogen-activated protein kinase kinase (MAPKK) family. It is involved in several critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for appreciating the mechanism of action of PBK inhibitors.
Below is a diagram illustrating the central role of PBK in cellular signaling.
Caption: PBK/TOPK signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies are essential. The following sections outline typical protocols for key assays used in the evaluation of PBK inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against the target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PBK.
Materials:
-
Recombinant human PBK enzyme
-
Peptide or protein substrate (e.g., myelin basic protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., HI-TOPK-032, OTS514)
-
Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, recombinant PBK enzyme, and the substrate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
The signal is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
The workflow for a typical in vitro kinase inhibition assay is depicted below.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay
This assay assesses the effect of a compound on the proliferation and survival of cancer cells.
Objective: To determine the effect of PBK inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., colon, lung, myeloma)
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the concentration of the compound that causes 50% inhibition of cell growth (GI50).
In Vivo Tumor Xenograft Model
This preclinical model evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the in vivo anti-tumor activity of PBK inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
Test compound formulated for in vivo administration (e.g., oral gavage, intravenous injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined schedule and dosage.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth.
Conclusion
The development of potent and selective PBK inhibitors represents a promising strategy for cancer therapy. While established inhibitors like HI-TOPK-032, OTS514, and OTS964 have demonstrated significant anti-tumor activity in preclinical models, a conclusive evaluation of the therapeutic potential of this compound is hampered by the current lack of publicly available experimental data. Further research and publication of data for this compound are necessary to allow for a direct and objective comparison with other agents in its class. Researchers are encouraged to consult the primary literature for the most up-to-date information on the development of PBK inhibitors.
References
- 1. Omics- and Pharmacogenomic Evidence for the Prognostic, Regulatory, and Immune-Related Roles of PBK in a Pan-Cancer Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Structural comparison of Pbk-IN-9 with other PBK/TOPK inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document focuses on a comparative analysis of three well-characterized PBK/TOPK inhibitors: OTS514 , OTS964 , and HI-TOPK-032 . We will delve into their inhibitory activities, chemical structures, and the experimental methodologies used to evaluate their efficacy. Furthermore, we will visualize the intricate signaling network of PBK/TOPK to provide a better understanding of its role in cellular processes and as a therapeutic target.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for OTS514, OTS964, and HI-TOPK-032 against PBK/TOPK. These values are critical metrics for assessing the potency of these inhibitors.
| Inhibitor | Target | IC50 Value | Assay Type |
| OTS514 | PBK/TOPK | 2.6 nM[1] | Cell-free kinase assay |
| OTS964 | PBK/TOPK | 28 nM[2][3] | Cell-free kinase assay |
| HI-TOPK-032 | PBK/TOPK | ~2 µM[4] | In vitro kinase assay |
Chemical Structures of PBK/TOPK Inhibitors
The chemical structures of OTS514, OTS964, and HI-TOPK-032 are presented below. The structural differences likely account for the observed variations in their inhibitory potency and selectivity.
| Inhibitor | Chemical Structure |
| OTS514 | [1][][6][7] |
| OTS964 | [2][3][8][9] |
| HI-TOPK-032 | [4][10][11][12] |
Experimental Protocols
To ensure a clear understanding of the presented data, this section details the methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a common method to determine the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Objective: To quantify the concentration at which an inhibitor reduces the kinase's enzymatic activity by 50% (IC50).
Materials:
-
Recombinant human PBK/TOPK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test inhibitors (dissolved in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PBK/TOPK enzyme, and the substrate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line known to express PBK/TOPK
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13][14][15][16][17]
PBK/TOPK Signaling Pathways and Experimental Workflow
To visualize the biological context of PBK/TOPK inhibition, the following diagrams illustrate the key signaling pathways regulated by PBK/TOPK and a typical experimental workflow for evaluating its inhibitors.
Caption: PBK/TOPK Signaling Cascade
Caption: Inhibitor Evaluation Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. HI-Topk-032 | C20H11N5OS | CID 1936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. HI TOPK 032 (CAS 487020-03-1): R&D Systems [rndsystems.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchhub.com [researchhub.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Pbk-IN-9
Disclaimer: The following guidelines are based on the assumption that Pbk-IN-9 is a chemical kinase inhibitor used in a research laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not found. The SDS for any chemical is the primary source of information regarding its hazards, handling, and disposal. You must consult the specific SDS for this compound before handling or disposing of this compound.
This document provides a general framework for the safe disposal of chemical compounds like this compound and associated waste, adhering to standard laboratory safety protocols.
Immediate Safety and Hazard Identification
Before beginning any disposal procedure, it is critical to identify the hazards associated with this compound. This information must be obtained from the compound's specific Safety Data Sheet (SDS). Key sections to review in the SDS include "Hazards Identification," "First-aid Measures," "Handling and Storage," and "Disposal Considerations."
General Hazards of Kinase Inhibitors:
-
Toxicity: Many kinase inhibitors are cytotoxic and may be harmful if ingested, inhaled, or absorbed through the skin.
-
Reactivity: Some compounds may be reactive with other chemicals. The SDS will specify any incompatible materials.
-
Environmental Hazards: Improper disposal can lead to environmental contamination.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and its waste.
-
Gloves: Use chemically resistant gloves (e.g., nitrile gloves). Check the SDS for specific glove material recommendations.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A lab coat is mandatory to protect from spills.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. Do not mix incompatible waste streams.
Table 1: Waste Stream Categorization for this compound
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired pure this compound powder. | Labeled, sealed container for solid hazardous chemical waste. |
| Contaminated Labware | Pipette tips, tubes, vials, gloves, and other disposable items contaminated with this compound. | Labeled, sealed container or bag for solid hazardous chemical waste. |
| Liquid Chemical Waste (Non-aqueous/Solvent) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Labeled, sealed, chemically compatible container for flammable/solvent waste. |
| Liquid Chemical Waste (Aqueous) | Aqueous solutions containing this compound. | Labeled, sealed, chemically compatible container for aqueous hazardous waste. |
| Sharps Waste | Needles or syringes used to handle this compound solutions. | Designated sharps container. |
Step-by-Step Disposal Procedures
Procedure for Solid this compound Waste:
-
Carefully collect any unused or waste this compound powder.
-
Place the solid waste into a designated, clearly labeled hazardous waste container.
-
Ensure the container is sealed tightly.
Procedure for Contaminated Solid Waste:
-
Collect all disposable labware (pipette tips, microfuge tubes, etc.) that has come into contact with this compound.
-
Place these items in a designated container for solid chemical waste.
-
Seal the container or bag securely.
Procedure for Liquid this compound Waste:
-
Dispense liquid waste containing this compound directly into the appropriate, labeled hazardous waste container (solvent or aqueous).
-
Do not fill containers to more than 90% capacity to allow for expansion.[1]
-
Keep the waste container securely capped when not in use.
-
Store liquid waste containers in secondary containment to prevent spills.[2]
Disposal of Common Solvents:
-
DMSO: Should be collected as hazardous waste. It can often be mixed with other organic solvents for disposal via incineration.[3][4]
-
Ethanol: Must be collected as hazardous waste, especially at concentrations of 24% or higher, due to its flammability.[5][6] Do not dispose of ethanol down the drain.[6][7][8]
Waste Container Labeling and Storage
Proper labeling and storage are mandated by regulatory agencies and are essential for safety.
Labeling Requirements: Each hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste".[2]
-
The full chemical name(s) of the contents (no abbreviations).[2]
-
The approximate concentrations of each component.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator.[2]
Storage Guidelines:
-
Store hazardous waste in a designated "Satellite Accumulation Area" within the laboratory.[5][9]
-
Ensure that incompatible waste types are stored separately (e.g., acids and bases).[5]
-
Keep all waste containers securely closed except when adding waste.[5][9]
-
Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department in a timely manner.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated from a typical laboratory experiment involving a compound like this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. danielshealth.com [danielshealth.com]
- 3. DMSO disposal - General Lab Techniques [protocol-online.org]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
